Benzyl (4-aminocyclohexyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
benzyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSJXIDHZPOBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-50-2 | |
| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Benzyl (4-aminocyclohexyl)carbamate hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a chemical compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a carbamate functional group, a cyclohexane scaffold, and a benzyl protecting group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carbamate moiety is a known pharmacophore in various approved drugs, and the cyclohexane ring provides a rigid scaffold that can be functionalized to explore chemical space in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on the trans isomer.
Chemical and Physical Properties
The hydrochloride salt of Benzyl (4-aminocyclohexyl)carbamate is typically available as the trans isomer. The chemical and physical properties are summarized in the table below. It is important to note that while some data is available for the hydrochloride salt, other properties are reported for the free base, Benzyl (trans-4-aminocyclohexyl)carbamate.
| Property | Value | Source |
| Chemical Name | Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | [1] |
| CAS Number | 1217664-37-3 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [1][2] |
| Molecular Weight | 284.78 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | 2-8°C or -20°C for long-term storage | [1][2] |
Properties of the Free Base (Benzyl (trans-4-aminocyclohexyl)carbamate):
| Property | Value | Source |
| CAS Number | 149423-77-8 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| Appearance | Solid | [3] |
Synthesis and Purification
Proposed Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate
The synthesis can be achieved by reacting trans-1,4-diaminocyclohexane with benzyl chloroformate under basic conditions. The subsequent addition of hydrochloric acid would yield the desired hydrochloride salt.
dot
Caption: Proposed synthetic workflow for Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.
Experimental Protocol
Materials:
-
trans-1,4-Diaminocyclohexane
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (HCl) solution (e.g., 1M in diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in dichloromethane to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl (trans-4-aminocyclohexyl)carbamate.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (1 equivalent) to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.
Cis/Trans Isomerism
The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of Benzyl (4-aminocyclohexyl)carbamate. The compound can exist as both cis and trans isomers. The trans isomer, with the two substituents on opposite sides of the cyclohexane ring, is generally more thermodynamically stable. The separation of cis and trans isomers of diaminocyclohexane derivatives can often be achieved by fractional crystallization of their salts or by chromatographic techniques. It has been reported that the dihydrochloride salt of trans-1,2-diaminocyclohexane is less soluble in methanol than the cis-isomer, which can be exploited for separation[4]. A similar principle may be applicable to the 1,4-isomers.
Analytical Characterization
Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and complex multiplets for the cyclohexyl protons. The protons attached to the nitrogen atoms will appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum should display peaks for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate group, and the carbons of the cyclohexane ring.
-
FTIR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and carbamate groups (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₄H₂₀N₂O₂) upon ionization.
Biological Activity and Applications in Drug Discovery
The carbamate functional group is a key structural feature in many biologically active compounds. Carbamate derivatives have been extensively explored as inhibitors of cholinesterases, enzymes that play a crucial role in the nervous system. Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. The structural similarity of the carbamate moiety to acetylcholine allows these compounds to act as "pseudo-irreversible" inhibitors of cholinesterases[5][6].
dot
Caption: Potential mechanism of action as a cholinesterase inhibitor.
Given this, this compound and its derivatives are attractive candidates for screening as potential treatments for neurodegenerative diseases.
Furthermore, the 4-aminocyclohexyl scaffold is a valuable component in the design of various therapeutic agents. For instance, derivatives of trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as selective inhibitors of cyclin-dependent kinase 12 (CDK12), a potential target in cancer therapy[7]. This highlights the potential of using this compound as a starting material for the synthesis of novel kinase inhibitors and other targeted therapies.
Experimental Workflow in Drug Discovery
The utility of this compound in a drug discovery workflow would typically involve its use as a scaffold for the generation of a library of diverse compounds.
dot
Caption: A typical drug discovery workflow utilizing the target compound.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers in drug discovery and organic synthesis. While detailed characterization data in the public literature is sparse, its synthesis and properties can be reliably predicted based on well-established chemical principles. Its potential as a precursor for novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology, warrants further investigation. This guide provides a foundational understanding of its chemical properties and potential applications to aid researchers in their scientific endeavors.
References
- 1. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]
- 3. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, a key intermediate in pharmaceutical synthesis. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its synthesis, and discusses its potential applications in drug discovery and development.
Physicochemical and Identification Data
This compound is a carbamate derivative that serves as a valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in certain solvents. The majority of commercially available information pertains to the trans-isomer.
| Property | Data |
| CAS Number | 1217664-37-3 (trans-isomer)[1][2][3] |
| Molecular Formula | C₁₄H₂₁ClN₂O₂[2] |
| Molecular Weight | 284.78 g/mol [2] |
| Purity | Typically available at 97% or 98% purity.[1][2] |
| Appearance | Solid powder.[1] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[1] |
| Storage Conditions | Recommended storage at 2-8°C or -20°C for long-term stability.[1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, based on standard organic chemistry procedures for similar compounds, a plausible synthetic route is outlined below. The synthesis involves two main stages: the formation of the carbamate and its subsequent conversion to the hydrochloride salt.
2.1. Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate
This procedure is adapted from standard N-benzyloxycarbonylation reactions for the protection of primary amines.[4]
-
Materials:
-
trans-1,4-Diaminocyclohexane
-
Benzyl chloroformate
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane in the chosen solvent.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add benzyl chloroformate dropwise to the stirred solution. It is crucial to maintain the temperature during this exothermic reaction.
-
Concurrently, add the base to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure Benzyl (trans-4-aminocyclohexyl)carbamate.
-
2.2. Formation of Benzyl (trans-4-aminocyclohexyl)carbamate Hydrochloride
This protocol describes the conversion of the free amine to its hydrochloride salt, which can improve its handling and solubility properties.[5][6][7]
-
Materials:
-
Benzyl (trans-4-aminocyclohexyl)carbamate
-
A solution of hydrochloric acid in a suitable solvent (e.g., HCl in dioxane, diethyl ether, or ethanol)
-
An anhydrous organic solvent (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Dissolve the purified Benzyl (trans-4-aminocyclohexyl)carbamate in the anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add the hydrochloric acid solution dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.[5]
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Dry the resulting white to off-white solid under vacuum to obtain Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.
-
Mandatory Visualizations
3.1. Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
3.2. Role as a Protecting Group in Synthesis
The benzyl carbamate (Cbz) group is a widely used protecting group for amines in multi-step organic synthesis.[4][8] It is stable under a variety of reaction conditions and can be selectively removed when needed.
Caption: The role of the benzyl carbamate (Cbz) group in protecting amines during synthesis.
Applications in Research and Drug Development
This compound is primarily used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carbamate functional group is a key structural motif in many approved drugs.[8][9][10]
-
Pharmaceutical Intermediates: The molecule's bifunctional nature, with a protected amine and a free amine (in its salt form), makes it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). The protected amine allows for selective reactions at other sites of a larger molecule, and the protecting group can be removed at a later stage.
-
Drug Design and Medicinal Chemistry: The carbamate group can act as a stable surrogate for a peptide bond, which is beneficial in designing peptidomimetics with improved stability and cell permeability.[9][10] Carbamate derivatives are found in a wide range of therapeutic agents, including anticancer and antiviral drugs.[8][11][12]
-
Scaffold for Combinatorial Chemistry: The cyclohexyl ring provides a rigid scaffold, and the amino group allows for the attachment of various substituents, making it suitable for the generation of chemical libraries for high-throughput screening.
References
- 1. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. discovery.researcher.life [discovery.researcher.life]
In-Depth Technical Guide: Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, a key bifunctional molecule often utilized as an intermediate in the synthesis of pharmacologically active compounds and complex organic structures. Its structure incorporates a protected amine (carbamate) and a free primary amine on a cyclohexane scaffold, making it a versatile building block. This document details its chemical and physical properties, provides representative experimental protocols, and outlines logical workflows for its synthesis and analysis.
Chemical and Physical Data
The quantitative properties of Benzyl (4-aminocyclohexyl)carbamate and its hydrochloride salt are summarized below. It is important to distinguish between the free base and the hydrochloride salt, as their properties, particularly molecular weight and solubility, differ.
| Property | Benzyl (trans-4-aminocyclohexyl)carbamate | Benzyl (trans-4-aminocyclohexyl)carbamate Hydrochloride |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₁ClN₂O₂ |
| Molecular Weight | 248.32 g/mol [1] | 284.78 g/mol [2] |
| CAS Number | 149423-77-8 | 1217664-37-3[2][3] |
| Appearance | Solid[1] | Solid Powder[3] |
| Purity | Typically ≥95% | Typically 97-98%[2][3] |
| Solubility | - | Soluble in DMSO[3] |
| Storage Conditions | - | 2-8°C or -20°C for long-term storage[2][3] |
| SMILES String | O=C(OCC1=CC=CC=C1)N--INVALID-LINK--CC[C@@H]2N[1] | Cl.N[C@@H]1CC--INVALID-LINK--NC(OCC1=CC=CC=C1)=O[3] |
Experimental Protocols
While specific, detailed protocols for the synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride are not extensively published in peer-reviewed literature, the following represents a standard and robust methodology for the N-protection of diamines and subsequent salt formation.
Protocol 1: Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate
This protocol describes the selective N-benzyloxycarbonylation of one of the amino groups of trans-1,4-diaminocyclohexane.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in a suitable solvent mixture such as DCM/water or THF/water in a round-bottom flask equipped with a magnetic stirrer. An excess of the diamine is often used to favor mono-protection.
-
Basification: Add sodium carbonate (2-3 equivalents) to the mixture to act as a base and neutralize the HCl byproduct.
-
Addition of Protecting Group: Cool the reaction mixture to 0°C in an ice bath. Slowly add benzyl chloroformate (0.5-1 equivalent, depending on desired selectivity) dropwise via a dropping funnel over 30-60 minutes. Vigorous stirring is essential during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the mono-protected product from di-protected and unreacted starting material.
Protocol 2: Formation of the Hydrochloride Salt
Materials:
-
Purified Benzyl (trans-4-aminocyclohexyl)carbamate
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)
-
Anhydrous diethyl ether or another non-polar solvent for precipitation
Procedure:
-
Dissolution: Dissolve the purified Benzyl (trans-4-aminocyclohexyl)carbamate in a minimal amount of a suitable anhydrous solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).
-
Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of the HCl solution to the dissolved carbamate.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or impurities. Dry the final product under vacuum to yield Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.
Logical and Experimental Workflows
The following diagrams illustrate the logical progression of synthesis and characterization for this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A logical workflow for the analytical characterization of the final compound.
Safety and Handling
For the free base, Benzyl (trans-4-aminocyclohexyl)carbamate, the following GHS hazard information is available. Users should handle the hydrochloride salt with similar precautions, assuming it may also be an irritant.
| Hazard Type | GHS Classification | Precautionary Codes |
| Acute Toxicity | Acute Tox. 4 Oral[1] | H302 |
| Response | - | P301 + P312 + P330[1] |
Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
References
- 1. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 3. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]
Elucidation of the Chemical Structure of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the structural elucidation of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), to confirm the chemical structure of this compound. Detailed experimental protocols and a comprehensive analysis of the expected spectral data are presented. This guide serves as a valuable resource for researchers and professionals involved in the synthesis and characterization of related organic molecules.
Introduction
This compound is a bifunctional organic molecule that incorporates a carbamate-protected amine and a primary amine hydrochloride on a cyclohexane scaffold. The benzyloxycarbonyl (Cbz) protecting group is widely utilized in organic synthesis, particularly in peptide chemistry, due to its stability and selective removal under specific conditions. The presence of both a protected and a free amine group on the cyclohexane ring makes this compound a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The precise characterization of such intermediates is critical to ensure the identity, purity, and quality of the final products in a drug development pipeline. This guide details the analytical workflow for the complete structural confirmation of this compound, with a focus on the trans isomer, which is commonly encountered in synthesis.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₂₁ClN₂O₂ |
| Molecular Weight | 284.78 g/mol |
| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate;hydrochloride |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO |
Synthetic Pathway Overview
The synthesis of this compound typically involves the mono-protection of a diamine precursor. A common synthetic route is the reaction of trans-1,4-diaminocyclohexane with benzyl chloroformate under basic conditions to yield the mono-Cbz protected product. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
Caption: Synthetic route for this compound.
Spectroscopic Analysis and Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected results from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the benzyl, cyclohexyl, and carbamate moieties.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the amine and amide protons.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 (broad s) | broad singlet | 3H | -NH₃⁺ |
| ~7.30-7.40 (m) | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~7.25 (d) | doublet | 1H | -NH-COO- |
| 5.05 (s) | singlet | 2H | -O-CH₂-Ph |
| ~3.40 (m) | multiplet | 1H | CH-NH-COO- |
| ~2.95 (m) | multiplet | 1H | CH-NH₃⁺ |
| ~1.80-2.00 (m) | multiplet | 4H | Cyclohexyl protons (axial) |
| ~1.20-1.40 (m) | multiplet | 4H | Cyclohexyl protons (equatorial) |
| Chemical Shift (ppm) | Assignment |
| ~156.0 | Carbonyl carbon (-NH-C OO-) |
| ~137.5 | Quaternary aromatic carbon |
| ~128.8 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~65.5 | Benzylic carbon (-O-C H₂-Ph) |
| ~49.0 | Cyclohexyl CH-NH-COO- |
| ~47.0 | Cyclohexyl CH-NH₃⁺ |
| ~31.0 | Cyclohexyl CH₂ |
| ~29.0 | Cyclohexyl CH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of chemical bonds.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, broad | N-H stretching (amine and carbamate) |
| 3030 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (carbamate) |
| ~1530 | Medium | N-H bending (amide II) |
| ~1250 | Strong | C-O stretching (carbamate) |
| 750-700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
| m/z | Assignment |
| 249.16 | [M+H]⁺ (protonated molecule, free base) |
| 115.12 | [C₆H₁₅N₂]⁺ (cyclohexanediamine fragment) |
| 108.06 | [C₇H₈O]⁺ (benzyl alcohol fragment) |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of the target compound.
Conclusion
The structural elucidation of this compound can be unequivocally achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. The predicted spectral data presented in this guide provide a benchmark for the characterization of this important synthetic intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, leading to a confident structural assignment. This comprehensive approach is fundamental for maintaining the quality and consistency of chemical entities in research and drug development.
Technical Guide: Solubility Profile of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. An understanding of its solubility is critical for formulation development, bioavailability assessment, and overall drug design. Solubility dictates the choice of solvent systems for synthesis and purification, as well as the design of dosage forms for effective delivery. This guide provides a summary of the available information and a blueprint for the experimental determination of its solubility.
Compound Information
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1217664-37-3 | [1][2] |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [1][2] |
| Molecular Weight | 284.78 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (typical) | [1] |
Qualitative Solubility Data
Based on available information, the qualitative solubility of this compound is limited. The compound is known to be soluble in Dimethyl sulfoxide (DMSO)[1]. Information regarding its solubility in other common pharmaceutical solvents such as water, ethanol, methanol, or buffer systems at various pH values is not specified in the reviewed literature.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability and ability to achieve true thermodynamic equilibrium[3][4].
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent represents the saturation solubility.
Detailed Experimental Workflow
A general workflow for determining the solubility of this compound using the shake-flask method is outlined below.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Key Experimental Parameters
To ensure accurate and reproducible solubility data, the following parameters should be carefully controlled and documented:
-
Temperature: Solubility is temperature-dependent. Experiments should be conducted at controlled temperatures, typically 25°C (room temperature) and 37°C (physiological temperature)[5].
-
Solvent System: A range of pharmaceutically relevant solvents should be tested, including:
-
Purified water
-
Phosphate-buffered saline (PBS) at various physiological pH values (e.g., pH 5.0, 6.8, 7.4)
-
Common organic solvents (e.g., ethanol, methanol, acetone)
-
Co-solvent mixtures (e.g., ethanol/water)
-
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is typically 24 to 48 hours, but should be confirmed by sampling at different time points to ensure the concentration has plateaued[4].
-
Solid Phase Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by XRPD) to check for any changes in its physical form (e.g., polymorphism, solvation) that could affect the solubility measurement.
-
Analytical Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for the accurate quantification of the dissolved compound in the supernatant.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: As a hydrochloride salt of an amine, the compound's solubility is expected to be highly dependent on the pH of the aqueous medium.
-
Temperature: Generally, solubility increases with temperature, although exceptions exist.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
-
Presence of Excipients: The presence of other substances, such as salts, surfactants, or polymers, in a formulation can significantly alter the solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for its determination. By following the detailed experimental protocols outlined, researchers can generate the necessary data to support drug development activities. The shake-flask method, coupled with careful control of experimental parameters and a validated analytical technique, will yield reliable and reproducible solubility profiles. This information is essential for advancing the preclinical and formulation development of any project involving this compound.
References
- 1. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. solubility experimental methods.pptx [slideshare.net]
An In-depth Technical Guide on the Stability Profile of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the expected stability profile of Benzyl (4-aminocyclohexyl)carbamate hydrochloride based on the chemical properties of its constituent functional groups and established principles of pharmaceutical stability testing. The information herein is intended for research and development purposes and does not constitute experimentally verified data for this specific molecule.
Introduction
This compound is a small molecule of interest in pharmaceutical research. Understanding its stability profile is critical for the development of safe, effective, and stable drug products. This guide outlines the potential degradation pathways, provides detailed protocols for stability assessment through forced degradation studies, and summarizes the expected stability based on the known behavior of benzyl carbamates and hydrochloride salts.
The structure of this compound contains a benzyl carbamate (Cbz or Z group) moiety, which is a primary determinant of its stability. Carbamate esters are known to be susceptible to hydrolysis, particularly under basic conditions.[1][2] The benzyl group can also be cleaved under certain reductive conditions.[3][4] The hydrochloride salt form may also influence the compound's stability, especially in solid formulations.[5]
Predicted Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the carbamate linkage and hydrogenolysis of the benzyl group.
Hydrolytic Degradation
The carbamate ester linkage is prone to hydrolysis, which can be catalyzed by both acid and base, though it is typically more rapid under basic conditions.[1] This degradation would result in the formation of 4-aminocyclohexanol, benzyl alcohol, and carbon dioxide, or their respective salts.
Hydrogenolysis
The benzyloxycarbonyl (Cbz) group is a well-known amine protecting group that is readily cleaved by catalytic hydrogenolysis.[3][4] This degradation pathway would yield toluene and 4-aminocyclohexylamine carbamic acid, which would likely decarboxylate to give 1,4-diaminocyclohexane. While not a typical storage condition, this susceptibility is important to consider in the presence of reducing agents or certain catalysts.
A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.
Caption: A general workflow for conducting forced degradation studies.
Expected Stability Profile Summary
The following table summarizes the anticipated stability of this compound under various stress conditions, based on the known stability of benzyl carbamates.[1][3][6] The extent of degradation is generally targeted to be in the range of 5-20% in forced degradation studies to ensure that the analytical methods are stability-indicating.[7]
| Stress Condition | Reagent/Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, heat | Likely stable to moderately stable | 4-aminocyclohexanol, Benzyl alcohol, CO2 |
| Basic Hydrolysis | 0.1 M NaOH, room temp/heat | Susceptible to degradation | 4-aminocyclohexanol, Benzyl alcohol, CO2 |
| Oxidative | 3% H2O2, room temp | Likely stable | Potential for minor oxidation products |
| Thermal | Dry heat (e.g., 80°C) | Likely stable | Dependent on melting point and purity |
| Photolytic | ICH Q1B conditions | Likely stable | Dependent on solid-state form |
| Reductive | H2/Pd-C | Susceptible to degradation | Toluene, 1,4-diaminocyclohexane, CO2 |
Experimental Protocols for Forced Degradation Studies
The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on established methods for similar small molecules and carbamates.[1]
Preparation of Stock Solution
A stock solution of this compound should be prepared at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
The mixture can be stored at room temperature and heated (e.g., at 60-80°C) if no degradation is observed at room temperature.
-
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized with an equivalent amount of base, and diluted with the mobile phase for analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Store the solution at room temperature. Due to the expected lability of the carbamate group under basic conditions, initial time points should be frequent (e.g., 0, 1, 2, 4, 8 hours).
-
Samples should be taken, neutralized with an equivalent amount of acid, and diluted with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for up to 48 hours.
-
Samples should be taken at various time points for analysis.
Thermal Degradation
-
A sample of the solid compound is placed in a controlled temperature oven (e.g., at 80°C) for a specified period.
-
Samples are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.
-
Thermal degradation can also be assessed on the stock solution by heating it at a controlled temperature (e.g., 60-80°C).
Photostability Testing
-
A sample of the solid compound and the stock solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Samples are then analyzed for any degradation.
The anticipated degradation pathway under basic hydrolysis is visualized in the following diagram.
Caption: Predicted degradation of Benzyl (4-aminocyclohexyl)carbamate via basic hydrolysis.
Analytical Methodology
A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. The method must be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradation products.
Conclusion
While specific stability data for this compound is not publicly available, a comprehensive stability profile can be inferred from the known chemistry of its functional groups. The compound is expected to be most susceptible to degradation under basic hydrolytic and reductive conditions. The provided protocols offer a robust framework for conducting forced degradation studies to elucidate its precise stability profile and degradation pathways. These studies are essential for the development of a stable and effective pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Spectroscopic Data of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Benzyl (4-aminocyclohexyl)carbamate hydrochloride. Due to the limited availability of directly published experimental spectra for this specific salt, this document combines predicted data based on analogous compounds and established spectroscopic principles with general experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₂₁ClN₂O₂
-
Molecular Weight: 284.78 g/mol [1]
-
Structure:
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is a projection based on known values for similar carbamate compounds and the expected effects of protonation on the amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.30 - 7.40 | m | 5H | Ar-H (Phenyl group) | Aromatic protons of the benzyl group. |
| ~5.10 | s | 2H | Ph-CH₂ -O | Methylene protons of the benzyl group. |
| ~4.80 - 5.00 | br s | 1H | -NH-COO- | Carbamate proton. May be broad and exchangeable. |
| ~3.50 - 3.70 | m | 1H | -CH-NH-COO- | Methine proton on the cyclohexyl ring attached to the carbamate nitrogen. |
| ~3.00 - 3.20 | m | 1H | -CH-NH₃⁺ | Methine proton on the cyclohexyl ring attached to the ammonium group. Expected to be downfield due to the positive charge. |
| ~1.20 - 2.20 | m | 8H | Cyclohexyl -CH₂ - | Methylene protons of the cyclohexyl ring. |
| ~8.0 - 8.5 | br s | 3H | -NH₃⁺ | Protons of the ammonium group. Often broad and may exchange with solvent protons. The chemical shift can be highly variable depending on the solvent and concentration.[2] |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~156.0 | C =O (Carbamate) | The carbonyl carbon of the carbamate group. |
| ~136.0 | Ar-C (Quaternary) | The quaternary carbon of the phenyl group attached to the methylene group. |
| ~128.0 - 129.0 | Ar-C H | Aromatic carbons of the phenyl group. |
| ~67.0 | Ph-C H₂-O | Methylene carbon of the benzyl group. |
| ~50.0 | -C H-NH-COO- | Methine carbon on the cyclohexyl ring attached to the carbamate nitrogen. |
| ~48.0 | -C H-NH₃⁺ | Methine carbon on the cyclohexyl ring attached to the ammonium group. Expected to be deshielded. |
| ~25.0 - 35.0 | Cyclohexyl -C H₂- | Methylene carbons of the cyclohexyl ring. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3400 | Medium, Sharp | N-H Stretch (Carbamate) | Stretching vibration of the N-H bond in the carbamate group. |
| ~3000 - 2800 | Strong, Broad | N-H Stretch (Ammonium) | Broad absorption due to the stretching of the N-H bonds in the NH₃⁺ group.[3] |
| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) | Stretching vibrations of the C-H bonds in the phenyl group. |
| ~2950 - 2850 | Medium-Strong | C-H Stretch (Aliphatic) | Stretching vibrations of the C-H bonds in the cyclohexyl and benzyl methylene groups. |
| ~1700 | Strong | C=O Stretch (Carbamate) | Carbonyl stretch of the carbamate group. |
| ~1600 | Medium | N-H Bend (Ammonium) | Bending vibration of the N-H bonds in the NH₃⁺ group.[3] |
| ~1530 | Medium | N-H Bend (Carbamate) | Bending vibration of the N-H bond in the carbamate group. |
| ~1250 | Strong | C-O Stretch | Stretching vibration of the C-O bond in the carbamate group. |
| ~750 and ~700 | Strong | C-H Bend (Aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |
Mass Spectrometry (MS)
For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique. The expected observation in the positive ion mode would be the molecular ion of the free base.
-
Expected [M+H]⁺: m/z ≈ 249.32
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine salts as it can allow for the observation of exchangeable N-H protons.[2]
-
Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is recommended for good resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The spectral width should be set to encompass a range of at least 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
The spectral width should be set to approximately 0-180 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.
-
Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Place the solid sample on the crystal and ensure good contact using the pressure arm.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands.
Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar and ionic compounds like amine hydrochlorides.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI-MS, such as methanol or a mixture of acetonitrile and water.[4]
-
Instrumentation: A mass spectrometer equipped with an ESI source is required. This can be coupled to various mass analyzers like a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to include the expected molecular ion mass.
-
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the protonated molecule of the free amine.
Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Overall workflow for the spectroscopic characterization of the compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for FTIR and Mass Spectrometry analyses.
References
An In-depth Technical Guide to the Synthesis of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of Benzyl (4-aminocyclohexyl)carbamate hydrochloride. This compound serves as a valuable building block in medicinal chemistry, particularly in the design of targeted therapeutics. This document outlines a detailed synthetic protocol, presents key analytical data, and explores its potential mechanism of action as a Cyclin-Dependent Kinase (CDK) inhibitor.
Introduction
This compound is a carbamate-protected derivative of 1,4-diaminocyclohexane. The benzyloxycarbonyl (Cbz or Z) protecting group offers stability under various reaction conditions and can be readily removed, making this compound a versatile intermediate for further chemical modifications. The cyclohexane scaffold provides conformational rigidity, a desirable feature in drug design. This compound exists as cis and trans isomers, the separation and characterization of which are crucial for structure-activity relationship (SAR) studies. Notably, carbamate-containing molecules are of significant interest in drug discovery, and derivatives of this compound have been investigated as potential inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression and transcription.
Synthesis and Experimental Protocols
The synthesis of this compound involves the selective mono-N-Cbz protection of 1,4-diaminocyclohexane followed by the formation of the hydrochloride salt. The trans isomer is often the thermodynamically more stable and desired product.
General Synthetic Workflow
The overall synthetic strategy is depicted below. The process begins with the selective protection of one of the amino groups of 1,4-diaminocyclohexane, followed by purification and salt formation.
Detailed Experimental Protocol: Synthesis of trans-Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
This protocol details the synthesis of the trans isomer, which is often of greater interest in drug development.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (1.0 equivalent) in a mixture of dichloromethane and water (1:1 v/v).
-
Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the solution and stir vigorously to create a biphasic mixture.
-
Cbz-Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude trans-Benzyl (4-aminocyclohexyl)carbamate by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure trans-Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a white solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compound.
Table 1: Physicochemical Properties
| Property | trans-Benzyl (4-aminocyclohexyl)carbamate | trans-Benzyl (4-aminocyclohexyl)carbamate HCl |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₁ClN₂O₂ |
| Molecular Weight | 248.32 g/mol [1][2] | 284.78 g/mol [3] |
| Appearance | White solid[2] | White solid |
| Melting Point (°C) | Not reported | Not reported |
Table 2: Spectroscopic Data for trans-Benzyl (4-aminocyclohexyl)carbamate
| Spectroscopic Technique | Expected Characteristic Peaks/Signals |
| ¹H NMR | δ 7.30-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~4.7 (br s, 1H, NH-Cbz), ~3.4 (m, 1H, CH-NHCbz), ~2.6 (m, 1H, CH-NH₂), 1.0-2.0 (m, 8H, cyclohexyl-H), ~1.5 (br s, 2H, NH₂) |
| ¹³C NMR | δ ~156 (C=O, carbamate), ~137 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.5 (-CH₂-Ph), ~50 (CH-NHCbz), ~40 (CH-NH₂), ~30-35 (cyclohexyl-CH₂) |
| FTIR (cm⁻¹) | ~3350 (N-H stretch, amine), ~3300 (N-H stretch, carbamate), ~3030 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend) |
| Mass Spec (m/z) | Expected [M+H]⁺: 249.16 |
Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used. The provided data is based on typical values for similar Cbz-protected amines and cyclohexyl systems.
Biological Activity and Signaling Pathway
Benzyl (4-aminocyclohexyl)carbamate and its derivatives have been investigated for their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK12.[4] CDK12, in complex with Cyclin K, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[5][6][7][8] This phosphorylation is essential for the elongation phase of transcription, especially for long genes, including many involved in the DNA damage response (DDR).[9][10]
Inhibition of CDK12 disrupts the transcription of these critical DDR genes, such as BRCA1, ATM, and ATR, leading to impaired DNA repair.[9][10] This can induce synthetic lethality in cancer cells that are already deficient in other DNA repair pathways.
CDK12 Signaling Pathway in Transcription Regulation
The following diagram illustrates the role of the CDK12/Cyclin K complex in phosphorylating RNA Polymerase II, a process that can be targeted by inhibitors like Benzyl (4-aminocyclohexyl)carbamate derivatives.
Downstream Effects of CDK12 Inhibition on the DNA Damage Response
The inhibition of CDK12 leads to a reduction in the transcription of key DNA damage response genes. This impairment of DNA repair can lead to genomic instability and, in cancer cells, potentially apoptosis.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly in the area of oncology. This guide provides a detailed, albeit representative, protocol for its synthesis and characterization, which can be adapted by researchers in the field. The exploration of its role as a potential CDK12 inhibitor highlights a promising avenue for the development of targeted cancer therapies. Further research into the synthesis of pure isomers and the elucidation of their specific biological activities will be crucial for advancing the therapeutic applications of this class of compounds.
References
- 1. trans-1,4-Diaminocyclohexane(2615-25-0) 1H NMR spectrum [chemicalbook.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylcarbamate [webbook.nist.gov]
- 5. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Application of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride in Drug Discovery
Disclaimer: A comprehensive review of scientific literature indicates that Benzyl (4-aminocyclohexyl)carbamate hydrochloride is not an active therapeutic agent with a defined pharmacological mechanism of action on a specific biological target.[1] Instead, its primary utility is as a bifunctional chemical building block, or linker, in the synthesis of complex, biologically active molecules. This guide focuses on its mechanism of application in the field of drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and its use in solid-phase synthesis for the generation of compound libraries.
Introduction: A Molecule Defined by its Functionality
This compound is a synthetic organic compound characterized by two key functional moieties: a benzyl carbamate group and a primary amino group attached to a cyclohexane scaffold. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile tool in medicinal chemistry.
The benzyl carbamate serves as a common protecting group for the amine, which can be removed under specific conditions to allow for further chemical reactions. The free amine on the cyclohexane ring provides a nucleophilic site for conjugation to other molecules. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Table 1: Physicochemical Properties of Benzyl (trans-4-aminocyclohexyl)carbamate
| Property | Value | Reference |
| Molecular Formula | C14H20N2O2 | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | JQVBZZUMWRXDSQ-JOCQHMNTSA-N | [2] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2CCC(CC2)N | [2] |
Core Application: A Linker in PROTAC Synthesis
The most significant application of molecules structurally related to this compound is as linkers in the synthesis of PROTACs.[3][4][5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.
Mechanism of Action for PROTACs:
PROTACs consist of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination.
Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Role in Solid-Phase Synthesis
This compound and its analogs are also valuable scaffolds for solid-phase synthesis, a technique used to efficiently generate large libraries of related compounds for high-throughput screening.[6]
In this context, the molecule can be immobilized on a solid support (e.g., a resin) via one of its functional groups. The other functional group is then available for a variety of chemical transformations. By using a diverse set of reactants in these transformations, a library of compounds with different substituents can be rapidly synthesized. After the synthesis is complete, the final products are cleaved from the solid support.
Caption: A generalized workflow for solid-phase synthesis using Benzyl (4-aminocyclohexyl)carbamate as a scaffold.
Experimental Protocols
The following are generalized protocols for the key applications of this compound. Specific reaction conditions may vary depending on the substrates and desired products.
Protocol 1: General Procedure for PROTAC Synthesis
This protocol outlines the conceptual steps for synthesizing a PROTAC using this compound as a linker component.
-
Deprotection of the Benzyl Carbamate: The benzyl carbamate protecting group on this compound is removed, typically by catalytic hydrogenation (e.g., using Pd/C and H2), to yield the free diamine.
-
Conjugation to the First Ligand: The resulting diamine is then reacted with an activated form of the first ligand (either the target protein binder or the E3 ligase binder). This is often achieved through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purification: The mono-conjugated intermediate is purified using techniques such as flash chromatography or preparative HPLC.
-
Conjugation to the Second Ligand: The remaining free amine on the linker is then coupled to the second activated ligand to form the final PROTAC molecule.
-
Final Purification and Characterization: The final PROTAC is purified to a high degree and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
Protocol 2: General Procedure for Solid-Phase Synthesis
This protocol is based on the use of a related scaffold, Benzyl (4-iodocyclohexyl)carbamate, and illustrates the general principles.[6]
-
Immobilization: The carbamate nitrogen of the scaffold is attached to a suitable solid support, such as Merrifield resin, via a nucleophilic substitution reaction.[6]
-
Diversification: The functionalized cyclohexane ring (e.g., with an iodo group for cross-coupling) is reacted with a library of building blocks. For instance, a series of boronic acids can be used in a palladium-catalyzed Suzuki cross-coupling reaction to introduce diverse aryl or heteroaryl groups.[6]
-
Washing: After the diversification step, the resin is thoroughly washed with a series of solvents (e.g., DMF, DCM, MeOH) to remove excess reagents and byproducts.[6]
-
Cleavage: The final, diversified products are cleaved from the solid support. This can be achieved, for example, by catalytic hydrogenation to cleave the benzyl carbamate linker.[6]
-
Purification and Analysis: The cleaved products are then purified (e.g., by HPLC) and analyzed to determine their structures and purity.
Conclusion
While this compound does not possess a direct pharmacological mechanism of action, its role as a versatile linker and scaffold is of significant importance in modern drug discovery. Its application in the synthesis of PROTACs and in the generation of compound libraries for screening highlights its utility in the development of novel therapeutics. The chemical properties of the benzyl carbamate and the aminocyclohexyl moieties provide a robust platform for the construction of complex and diverse molecular architectures, making it a valuable tool for researchers and drug development professionals.
References
- 1. Benzyl (4-iodocyclohexyl)carbamate|RUO|Cas 16801-63-1 [benchchem.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide on Cyclin-Dependent Kinase (CDK) Inhibitors
Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature, patents, and chemical databases did not yield any specific data supporting the activity of Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a Cyclin-Dependent Kinase (CDK) inhibitor. The following guide provides a broader, in-depth overview of the core topic of CDK inhibitors, including their mechanism of action, relevant signaling pathways, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Introduction to Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine protein kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other cellular processes.[1] For their kinase activity, CDKs require association with a regulatory subunit, a protein from the cyclin family.[2][3] The levels of different cyclins oscillate throughout the cell cycle, leading to the sequential activation of various CDK/cyclin complexes. This sequential activation drives the cell through the different phases of the cell cycle (G1, S, G2, and M).[3] Dysregulation of CDK activity, often through the overexpression of cyclins or loss of endogenous CDK inhibitors, is a hallmark of many cancers, making CDKs a prime target for therapeutic intervention.[1][4]
Key CDK Signaling Pathways in Cell Cycle Control
The progression through the cell cycle is tightly controlled by checkpoints that are governed by the activity of CDK/cyclin complexes. Two of the most critical transitions are the G1/S and G2/M checkpoints.
-
G1/S Transition: In the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[3] The active CDK4/6-cyclin D complexes then phosphorylate the Retinoblastoma protein (pRb).[2] In its hypophosphorylated state, pRb binds to the E2F transcription factor, inhibiting the expression of genes required for DNA replication. Phosphorylation by CDK4/6 causes pRb to release E2F, allowing for the transcription of S-phase genes, including cyclin E.[2] Cyclin E then binds to CDK2, further phosphorylating pRb in a positive feedback loop and promoting the entry into S phase.[2][3]
-
G2/M Transition: The progression from G2 into mitosis is primarily driven by the CDK1/cyclin B complex, also known as the Maturation-promoting factor (MPF).[3] The activation of this complex initiates a cascade of phosphorylation events that lead to nuclear envelope breakdown, chromosome condensation, and the formation of the mitotic spindle.[3]
The activity of these complexes is negatively regulated by endogenous CDK inhibitors (CKIs), such as the INK4 family (e.g., p16) which specifically inhibits CDK4/6, and the Cip/Kip family (e.g., p21, p27) which can inhibit a broader range of CDK/cyclin complexes.[3][5]
References
- 1. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Cis and Trans Isomers of Benzyl (4-aminocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomers of Benzyl (4-aminocyclohexyl)carbamate, compounds of interest in medicinal chemistry and organic synthesis. Due to the limited direct comparative literature on these specific isomers, this guide synthesizes information from analogous compounds and general chemical principles to present a thorough resource covering their synthesis, separation, physicochemical properties, and potential biological activities.
Introduction
Substituted cyclohexylamines are a fundamental structural motif in a vast array of biologically active molecules. The stereochemistry of the cyclohexane ring, particularly the cis or trans orientation of its substituents, is a critical determinant of a compound's pharmacological profile. This stereoisomerism influences binding affinity to biological targets, metabolic stability, and overall efficacy. Benzyl (4-aminocyclohexyl)carbamate, with its protected amine functionality, serves as a versatile intermediate for the synthesis of more complex molecules. The carbamate group itself is a common feature in many therapeutic agents, known for its chemical stability and ability to modulate pharmacokinetic properties.[1][2] Understanding the distinct properties of the cis and trans isomers of this compound is therefore crucial for their application in drug discovery and development.
Synthesis and Stereochemistry
The synthesis of Benzyl (4-aminocyclohexyl)carbamate isomers is achieved through the N-benzyloxycarbonylation (Cbz protection) of the corresponding cis- or trans-4-aminocyclohexylamine precursors. The stereochemical integrity of the final product is dependent on the stereochemistry of the starting amine. The precursors, cis- and trans-4-aminocyclohexanol, can be synthesized stereoselectively or separated from a mixture.[3][4]
A general synthetic approach involves the reaction of the respective 4-aminocyclohexanol isomer with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of tetrahydrofuran and water.[5]
dot
Caption: Proposed synthetic workflow for cis and trans isomers.
Physicochemical Properties
Table 1: Physicochemical Properties of Benzyl (4-aminocyclohexyl)carbamate Isomers
| Property | cis-Isomer | trans-Isomer |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol | 248.32 g/mol |
| Appearance | Solid (predicted) | Solid |
| Melting Point | Expected to be lower than the trans-isomer | Expected to be higher than the cis-isomer |
| Boiling Point | Expected to be lower than the trans-isomer | Expected to be higher than the trans-isomer |
| Solubility | Generally higher in polar solvents | Generally lower in polar solvents |
Table 2: Predicted Spectroscopic Data
| Technique | Feature | cis-Isomer | trans-Isomer |
| ¹H NMR | Cyclohexyl Protons | Broader, more complex signals due to conformational flexibility. | Sharper, more defined signals due to a more rigid conformation. |
| ¹³C NMR | Cyclohexyl Carbons | Different chemical shifts compared to the trans-isomer. | Different chemical shifts compared to the cis-isomer. |
| FTIR | N-H Stretch (Carbamate) | ~3300-3400 cm⁻¹ (hydrogen-bonded) | ~3300-3400 cm⁻¹ (hydrogen-bonded) |
| C=O Stretch (Carbamate) | ~1700 cm⁻¹ (hydrogen-bonded), ~1735 cm⁻¹ (free)[6] | ~1700 cm⁻¹ (hydrogen-bonded), ~1735 cm⁻¹ (free)[6] | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 248.32 | m/z = 248.32 |
| Fragmentation | Characteristic loss of the benzyl group and fragmentation of the cyclohexane ring. | Similar fragmentation pattern to the cis-isomer, though relative intensities may vary. |
Biological Activity and Potential Signaling Pathways
Carbamate-containing molecules are known to exhibit a wide range of biological activities.[7][8] They are particularly well-known as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9] The stereochemistry of the inhibitor can significantly impact its binding affinity and inhibitory potency.
Acetylcholinesterase Inhibition
Carbamates typically act as pseudo-irreversible inhibitors of AChE.[10] The carbamate moiety is transferred to a serine residue in the active site of the enzyme, rendering it inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal catalysis, leading to a prolonged inhibition.
dot
Caption: General mechanism of AChE inhibition by carbamates.
Nrf2 Signaling Pathway
Recent studies have suggested a link between carbamate exposure and the Nrf2 signaling pathway.[11][12] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. Some carbamates may induce oxidative stress, thereby modulating this pathway.[13]
dot
Caption: Nrf2 signaling pathway and potential modulation by carbamates.
Experimental Protocols
The following are generalized protocols for the synthesis and separation of the cis and trans isomers of Benzyl (4-aminocyclohexyl)carbamate, adapted from procedures for analogous compounds.
Synthesis of Benzyl (4-aminocyclohexyl)carbamate (General Procedure)
-
Dissolution of Amine: To a stirred solution of the respective isomer of 4-aminocyclohexanol (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2.0 equivalents).
-
Addition of Benzyl Chloroformate: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Separation of Cis and Trans Isomers
If the synthesis starts from a mixture of 4-aminocyclohexanol isomers, the resulting mixture of Benzyl (4-aminocyclohexyl)carbamate isomers will need to be separated.
-
Column Chromatography: Separation can be achieved using silica gel column chromatography with a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The polarity difference between the cis and trans isomers should allow for their separation.
-
Fractional Crystallization: Alternatively, fractional crystallization from a suitable solvent or solvent mixture can be employed. The less soluble isomer (typically the trans isomer) will crystallize out of the solution first. This may require multiple recrystallization steps to achieve high isomeric purity.[14]
Conclusion
The cis and trans isomers of Benzyl (4-aminocyclohexyl)carbamate are valuable intermediates in organic synthesis and drug discovery. Their distinct stereochemistry is expected to confer different physicochemical and biological properties. While direct comparative data is sparse, this guide provides a foundational understanding of their synthesis, separation, and potential biological relevance based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the unique characteristics of each isomer and to explore their potential as modulators of biological systems, particularly as enzyme inhibitors.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Carbamate Derivative -Journal of Environmental Health Sciences [koreascience.kr]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated Network Toxicology and Metabolomics Reveal the Ovarian Toxicity Mechanisms of Chronic Carbofuran Exposure in Female Mice [mdpi.com]
- 14. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Safety Profile of Benzyl (4-aminocyclohexyl)carbamate hydrochloride: A Guide for Researchers
Disclaimer: This document serves as a general guide and is based on currently available public information. Comprehensive safety and handling data for Benzyl (4-aminocyclohexyl)carbamate hydrochloride is limited. Researchers, scientists, and drug development professionals are advised to conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this compound.
This compound is a chemical compound used in research. However, a significant challenge for laboratory personnel is the absence of a comprehensive and publicly available Safety Data Sheet (SDS) and detailed toxicological data. This guide provides a summary of the available information and outlines general safety and handling procedures applicable to a research chemical with an unknown hazard profile.
Physicochemical Properties
A compilation of the available physical and chemical properties of this compound is presented below. This information is aggregated from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1179361-50-2 | |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ | |
| Molecular Weight | 284.78 g/mol (or 284.80 g/mol ) | |
| Purity | ≥98% | |
| Physical Appearance | Crystalline solid or solid | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 |
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound. The following storage conditions have been suggested:
| Condition | Duration | Reference(s) |
| Powder at -20°C | 3 years | |
| Powder at 4°C | 2 years | |
| In solvent at -80°C | 6 months | |
| In solvent at -20°C | 1 month |
It is recommended to store the compound as a solid at -20°C for long-term storage.
Safety and Handling
Given the lack of specific toxicity data, a conservative approach to handling this compound is essential. The following workflow outlines a general procedure for risk assessment and handling of a chemical with unknown hazards.
Caption: General handling workflow for chemicals with unknown hazards.
Experimental Protocols
Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the public domain. In the absence of such data, researchers should consider the following general principles when designing experiments:
-
In vitro assays: Initial toxicological screening could involve a battery of in vitro assays to assess cytotoxicity (e.g., MTT, LDH assays), genotoxicity (e.g., Ames test, in vitro micronucleus assay), and potential effects on specific cellular pathways relevant to the compound's intended use.
-
In vivo studies: Should in vivo studies be necessary, they must be conducted in compliance with all applicable animal welfare regulations and institutional guidelines. A tiered approach, starting with acute toxicity studies to determine LD50 and identify target organs, followed by more specific sub-chronic and chronic studies, would be appropriate.
The following diagram illustrates a logical workflow for a hypothetical toxicological assessment.
Caption: Hypothetical workflow for toxicological assessment.
The available information on this compound is insufficient to form a complete picture of its safety and toxicological profile. Therefore, it is imperative that researchers treat this compound with a high degree of caution. Adherence to standard laboratory safety protocols, the use of appropriate personal protective equipment, and the implementation of engineering controls are essential to minimize potential exposure. Further investigation into the toxicological properties of this compound is warranted to ensure its safe use in research and development.
Methodological & Application
Application Notes and Protocols: Benzyl (4-aminocyclohexyl)carbamate Hydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a bifunctional building block with significant potential in solid-phase synthesis (SPS) for the generation of diverse molecular libraries. Its structure features a Cbz-protected amine, which can serve as a stable anchoring point to a solid support, and a free primary amine on a cyclohexane scaffold, which acts as a versatile point for diversification. This document provides detailed application notes and protocols for the prospective use of this compound as a core scaffold in the solid-phase synthesis of combinatorial libraries, particularly focusing on the generation of urea and amide derivatives. The methodologies outlined here leverage the principles of solid-phase peptide synthesis (SPPS) and combinatorial chemistry.
The benzyloxycarbonyl (Cbz) protecting group is orthogonal to both Fmoc and Boc protection strategies, being stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc deprotection.[1] This orthogonality allows for selective manipulations on the solid support without premature cleavage of the scaffold from the resin.
Core Applications
The primary proposed application of this compound in solid-phase synthesis is as a scaffold for creating libraries of compounds with a central cyclohexyl core. The general workflow for this application involves three main stages:
-
Immobilization: Covalent attachment of the Cbz-protected amine to a suitable solid support.
-
Diversification: Reaction of the free primary amine on the cyclohexyl ring with a variety of building blocks to introduce molecular diversity.
-
Cleavage: Release of the final products from the solid support for subsequent screening and analysis.
This approach is particularly valuable for the synthesis of peptidomimetics and other small molecules with potential therapeutic applications.
Data Presentation
The following tables present hypothetical quantitative data for the key steps in the solid-phase synthesis workflow using this compound. These values are based on typical efficiencies observed for similar reactions in solid-phase organic synthesis.
Table 1: Hypothetical Loading Efficiency on Merrifield Resin
| Parameter | Value |
| Resin Type | Merrifield Resin (1% DVB) |
| Initial Resin Loading | 1.0 mmol/g |
| Reagent | Benzyl (4-aminocyclohexyl)carbamate |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Additive | Tetrabutylammonium Iodide (TBAI) |
| Solvent | Anhydrous DMF |
| Reaction Time | 24 hours |
| Temperature | 50°C |
| Estimated Final Loading | 0.7 - 0.9 mmol/g |
Table 2: Hypothetical Yields for On-Resin Diversification Reactions
| Diversification Reaction | Reagent Type | Coupling Reagent | Estimated Yield |
| Urea Formation | Isocyanate | - | >95% |
| Urea Formation | Carbamoyl Chloride | DIPEA | 90-95% |
| Amide Bond Formation | Carboxylic Acid | HATU/DIPEA | >95% |
| Sulfonamide Formation | Sulfonyl Chloride | DIPEA | 90-95% |
Table 3: Hypothetical Cleavage and Final Product Purity
| Cleavage Method | Reagent | Time | Temperature | Estimated Yield | Estimated Purity (Post-Purification) |
| Hydrogenolysis | H₂/Pd/C | 4-8 hours | Room Temperature | 80-90% | >95% |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | 4 hours | Reflux | 75-85% | >95% |
Experimental Protocols
Protocol 1: Immobilization of Benzyl (4-aminocyclohexyl)carbamate onto Merrifield Resin
This protocol describes the attachment of the scaffold to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrabutylammonium Iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Peptide synthesis vessel
Procedure:
-
Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve Benzyl (4-aminocyclohexyl)carbamate (3.0 mmol), Cs₂CO₃ (3.0 mmol), and TBAI (0.5 mmol) in anhydrous DMF (15 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Urea Formation via Isocyanate
This protocol details the diversification of the immobilized scaffold through the formation of a urea linkage.
Materials:
-
Resin from Protocol 1
-
Isocyanate (e.g., Phenyl isocyanate) (5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for hydrochloride salts of isocyanates)
-
DMF
Procedure:
-
Swell the resin (0.2 mmol) in anhydrous DCM (5 mL) for 30 minutes.
-
Drain the DCM.
-
Dissolve the isocyanate (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the isocyanate solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the primary amine using the Kaiser test. A negative result (yellow beads) indicates complete reaction.
-
Drain the reaction solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 3: On-Resin Amide Bond Formation
This protocol outlines the formation of an amide linkage on the solid support.
Materials:
-
Resin from Protocol 1
-
Carboxylic acid (3 equivalents)
-
HATU (3 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the resin (0.2 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve the carboxylic acid (0.6 mmol) and HATU (0.6 mmol) in anhydrous DMF (3 mL).
-
Add DIPEA (1.2 mmol) to the solution and vortex for 1 minute to pre-activate.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Monitor the reaction using the Kaiser test.
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage from the Resin via Transfer Hydrogenolysis
This protocol describes the release of the final product from the solid support, which also removes the Cbz protecting group.
Materials:
-
Diversified resin from Protocol 2 or 3
-
Palladium on charcoal (Pd/C, 10 wt. %)
-
Ammonium formate
-
Methanol (MeOH)
Procedure:
-
Swell the diversified resin (0.1 mmol) in MeOH (5 mL).
-
Add ammonium formate (10 equivalents) and a catalytic amount of Pd/C.[2]
-
Reflux the mixture for 4 hours.[2]
-
Filter the resin and wash it with MeOH (3 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., flash chromatography or preparative HPLC).
Visualizations
Caption: General workflow for solid-phase synthesis using the scaffold.
References
Application Notes and Protocols for Benzyl (4-aminocyclohexyl)carbamate Hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a key synthetic intermediate primarily utilized in the preparation of complex pharmaceutical agents. Its bifunctional nature, possessing a protected amine (Cbz-protected) and a free primary amine on a cyclohexane scaffold, makes it a versatile building block. The hydrochloride salt form enhances its stability and handling properties. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.
Core Application: Intermediate in the Synthesis of Tofacitinib
This compound serves as a crucial precursor for the synthesis of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine core of Tofacitinib. The synthetic strategy involves the transformation of the cyclohexane ring into the desired piperidine structure and modification of the amino groups.
Synthetic Strategy Overview
The general synthetic pathway involves the following key transformations:
-
N-methylation: Selective methylation of the primary amino group.
-
Cyclization/Ring Transformation: Conversion of the substituted cyclohexane into the piperidine ring system. This is a conceptual step, as often the piperidine ring is formed from a different precursor, and this compound represents a structurally related starting material for building the key piperidine intermediate.
-
Coupling Reaction: Nucleophilic aromatic substitution of the resulting piperidine intermediate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Deprotection: Removal of the benzyl protecting group.
-
Final Functionalization: Acylation to introduce the cyanoacetyl group.
Data Presentation
The following table summarizes representative quantitative data for key synthetic steps in the preparation of Tofacitinib intermediates. Please note that yields can vary based on specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | N-methylation and reduction of the carbamate | This compound | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 1. Paraformaldehyde, H2, Catalyst 2. Reduction (e.g., with Red-Al or LiAlH4) | 70-85 | >98 |
| 2 | Nucleophilic Aromatic Substitution | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K2CO3, water, 90-95°C | ~54 | >99 |
| 3 | Debenzylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pd/C, H2, Ethanol | High | >99 |
| 4 | Acylation | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Tofacitinib | Ethyl cyanoacetate | High | >99.9 |
Experimental Protocols
Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from a Pyridinium Precursor (Illustrative of Piperidine Formation)
This protocol illustrates the formation of a key Tofacitinib intermediate. While not starting directly from this compound, it demonstrates the synthesis of the target piperidine structure.
Materials:
-
1-benzyl-3-methylamino-4-methyl-pyridinium bromide
-
Ethanol
-
Sodium borohydride
-
Dichloromethane
-
2M Hydrochloric acid in ethanol
Procedure:
-
To a 250 mL reaction flask, add 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) and ethanol (100 g).
-
Stir the mixture at a temperature below 30°C.
-
Slowly add sodium borohydride (3.87 g, 102.3 mmol) in portions.
-
Continue stirring the reaction mixture for 16 hours.
-
Add 2M HCl dropwise to the reaction solution until no more gas evolution is observed.
-
Concentrate the reaction mixture to one-third of its volume under reduced pressure.
-
Extract the aqueous residue twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to remove the solvent.
-
To the resulting crude product, add ethanol (40 g).
-
Slowly add 2M hydrochloric acid in ethanol (20 mL) dropwise at a temperature below 30°C, which will cause a solid to precipitate.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the precipitate and dry the filter cake under reduced pressure to obtain the final product as a white solid.[1]
Protocol 2: Nucleophilic Aromatic Substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
-
Water
-
Potassium carbonate
-
4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine
Procedure:
-
Charge (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (100 g) to water (100 mL) in a reaction vessel and stir.
-
Add potassium carbonate (376 g) portion-wise to the mixture and stir for 15-20 minutes.
-
Add 4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (132 g) to the reaction mass.
-
Raise the temperature to 90-95°C and stir for 18-19 hours.
-
Cool the reaction mass to 30-35°C and continue stirring for 1-1.5 hours.
-
Filter the resulting solid and suck dry to obtain the crude product.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow from this compound to Tofacitinib.
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
References
Application Notes and Protocols for N-Benzyloxycarbonylation of 4-Aminocyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the N-benzyloxycarbonylation of 4-aminocyclohexane derivatives, a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group due to its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2]
Core Concepts of N-Benzyloxycarbonylation
The most prevalent method for the introduction of the Cbz protecting group is the reaction of a primary or secondary amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] This reaction, often performed under Schotten-Baumann conditions, involves a biphasic solvent system where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][4] The choice of base, solvent, and temperature can be optimized to achieve high yields and purity of the desired N-Cbz protected product.
Experimental Protocols
This section details the methodologies for the N-benzyloxycarbonylation of two key 4-aminocyclohexane derivatives: 4-aminocyclohexanol and 4-aminocyclohexanecarboxylic acid.
Protocol 1: N-Benzyloxycarbonylation of 4-Aminocyclohexanol
This protocol describes the synthesis of benzyl (4-hydroxycyclohexyl)carbamate.
Materials:
-
4-Aminocyclohexanol (cis/trans mixture)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 equivalent) in a 2:1 mixture of THF and water.
-
To this solution, add sodium bicarbonate (2.0 equivalents).[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure benzyl (4-hydroxycyclohexyl)carbamate.[5]
Protocol 2: N-Benzyloxycarbonylation of 4-Aminocyclohexanecarboxylic Acid
This protocol outlines the synthesis of 4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid.
Materials:
-
4-Aminocyclohexanecarboxylic acid (cis/trans mixture)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminocyclohexanecarboxylic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzyl chloroformate (1.1 equivalents) in dichloromethane.
-
Add the benzyl chloroformate solution dropwise to the vigorously stirred aqueous solution of the amino acid at 0 °C.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the N-benzyloxycarbonylation of 4-aminocyclohexane derivatives based on established procedures for similar substrates.
| Substrate | Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Generic Amine | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 to RT | 20 | 90 | [5] |
| Generic Amine | Cbz-Cl | Na₂CO₃ | Water | 0 | - | High | [2] |
| Cyanamide | Cbz-Cl | NaOH | Water | 0 to RT | 3 | - | [6] |
Table 1: Reaction Conditions for N-Benzyloxycarbonylation.
| Protected Amine | Purification Method |
| Benzyl (4-hydroxycyclohexyl)carbamate | Silica gel column chromatography (40% EtOAc/n-hexane) |
| Benzyl carbamate | Recrystallization from toluene |
| N-Cbz protected amines | Silica gel column chromatography |
Table 2: Purification Methods for N-Cbz Protected Amines.
Mandatory Visualizations
To further elucidate the processes described, the following diagrams have been generated.
Caption: General workflow for N-benzyloxycarbonylation.
Caption: Experimental workflow for N-Cbz protection.
Caption: Reaction mechanism of N-benzyloxycarbonylation.
References
Synthesis of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of both cis- and trans-Benzyl (4-aminocyclohexyl)carbamate hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug development, incorporating a conformationally rigid cyclohexyl scaffold. The protocol outlines the mono-N-benzyloxycarbonyl (Cbz) protection of 1,4-diaminocyclohexane isomers, followed by the formation of the hydrochloride salt.
Introduction
The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the preparation of pharmaceutical intermediates. Its stability under various reaction conditions and facile removal via catalytic hydrogenolysis make it an ideal choice for multi-step syntheses. This protocol details a robust method for the selective mono-Cbz protection of both cis- and trans-1,4-diaminocyclohexane, followed by conversion to their corresponding hydrochloride salts, which often exhibit improved stability and handling characteristics.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Mono-N-Cbz Protection: Selective acylation of one amino group of 1,4-diaminocyclohexane using benzyl chloroformate under basic conditions.
-
Hydrochloride Salt Formation: Treatment of the purified carbamate with hydrochloric acid.
Data Presentation
The following tables summarize the key reagents and representative quantitative data for the synthesis of both cis and trans isomers of Benzyl (4-aminocyclohexyl)carbamate hydrochloride.
Table 1: Reagents for Synthesis
| Reagent | Isomer | Molecular Formula | Molar Mass ( g/mol ) |
| 1,4-Diaminocyclohexane | cis/trans | C₆H₁₄N₂ | 114.19 |
| Benzyl Chloroformate | - | C₈H₇ClO₂ | 170.59 |
| Sodium Bicarbonate | - | NaHCO₃ | 84.01 |
| Dichloromethane | - | CH₂Cl₂ | 84.93 |
| Water | - | H₂O | 18.02 |
| Hydrochloric Acid | - | HCl | 36.46 |
| Anhydrous Sodium Sulfate | - | Na₂SO₄ | 142.04 |
Table 2: Representative Quantitative Data
| Parameter | cis-Isomer | trans-Isomer |
| Starting Material | ||
| 1,4-Diaminocyclohexane (g) | 5.00 | 5.00 |
| 1,4-Diaminocyclohexane (mmol) | 43.8 | 43.8 |
| Reagents | ||
| Benzyl Chloroformate (mL) | 5.7 | 5.7 |
| Benzyl Chloroformate (mmol) | 39.8 | 39.8 |
| Sodium Bicarbonate (g) | 7.36 | 7.36 |
| Product (Free Base) | ||
| Product Name | Benzyl (cis-4-aminocyclohexyl)carbamate | Benzyl (trans-4-aminocyclohexyl)carbamate |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ |
| Molar Mass ( g/mol ) | 248.32 | 248.32 |
| Representative Yield (%) | 75-85 | 80-90 |
| Product (Hydrochloride Salt) | ||
| Product Name | Benzyl (cis-4-aminocyclohexyl)carbamate hydrochloride | Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ | C₁₄H₂₁ClN₂O₂ |
| Molar Mass ( g/mol ) | 284.78 | 284.78 |
| Representative Yield (%) | >95 (from free base) | >95 (from free base) |
Experimental Protocols
Safety Precautions:
-
Benzyl chloroformate is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Hydrochloric acid is corrosive. Handle with care.
Protocol 1: Synthesis of Benzyl (cis-4-aminocyclohexyl)carbamate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cis-1,4-diaminocyclohexane (5.00 g, 43.8 mmol) in a mixture of dichloromethane (100 mL) and water (50 mL).
-
Addition of Base: Add sodium bicarbonate (7.36 g, 87.6 mmol) to the biphasic mixture. Stir vigorously to ensure good mixing.
-
Addition of Benzyl Chloroformate: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (5.7 mL, 39.8 mmol, 0.91 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of dichloromethane/methanol, 9:1).
-
Work-up:
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to yield pure Benzyl (cis-4-aminocyclohexyl)carbamate as a white solid.
-
Protocol 2: Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate
This protocol is identical to Protocol 1, but substitutes trans-1,4-diaminocyclohexane as the starting material.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-diaminocyclohexane (5.00 g, 43.8 mmol) in a mixture of dichloromethane (100 mL) and water (50 mL).
-
Addition of Base: Add sodium bicarbonate (7.36 g, 87.6 mmol) to the biphasic mixture and stir vigorously.
-
Addition of Benzyl Chloroformate: Cool the mixture to 0 °C and slowly add benzyl chloroformate (5.7 mL, 39.8 mmol, 0.91 equivalents) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Separate the layers, extract the aqueous phase with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography to yield pure Benzyl (trans-4-aminocyclohexyl)carbamate as a white solid.
Protocol 3: Formation of this compound
This protocol is applicable to both the cis and trans isomers of the purified carbamate.
-
Dissolution: Dissolve the purified Benzyl (4-aminocyclohexyl)carbamate (e.g., 1.0 g) in a suitable solvent such as diethyl ether or ethyl acetate (20-30 mL) in a flask.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a slight excess of concentrated HCl) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to a constant weight to yield the corresponding hydrochloride salt.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Benzyl (4-aminocyclohexyl)carbamate Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a versatile bifunctional building block in medicinal chemistry. It incorporates a cyclohexane scaffold, which imparts conformational rigidity, a key feature in the design of potent and selective enzyme inhibitors. The presence of a primary amine and a carbamate-protected amine allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of diverse compound libraries. The benzyl carbamate (Cbz) protecting group offers stability under various reaction conditions and can be readily removed, providing a strategic advantage in multi-step syntheses. This application note will focus on the utility of this scaffold in the development of kinase inhibitors, with a particular emphasis on its application in the synthesis of selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors.
Application in the Synthesis of CDK12 Inhibitors
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional elongation and plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Inhibition of CDK12 has been shown to sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it an attractive therapeutic target in oncology.[3][4] Derivatives of benzyl (4-aminocyclohexyl)carbamate have been successfully utilized in the development of potent and selective CDK12 inhibitors.
Quantitative Data: Inhibition of Kinases and Cancer Cell Growth
A series of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives, synthesized utilizing a trans-4-aminocyclohexyl core, have demonstrated potent and selective inhibition of CDK12. The inhibitory activities of a representative compound from this series are summarized in the tables below.[3]
Table 1: In vitro Kinase Inhibitory Activity [3]
| Kinase | IC50 (nM) |
| CDK12 | 5.8 |
| CDK13 | 7.9 |
| CDK9 | >1000 |
| CDK7 | >1000 |
| CDK2 | >1000 |
| CDK1 | >1000 |
Table 2: Cellular Activity [3]
| Cell Line | Assay | IC50 (nM) |
| SK-BR-3 (Breast Cancer) | Cell Growth Inhibition | 150 |
| HeLa (Cervical Cancer) | Inhibition of RNA Pol II Ser2 Phosphorylation | 83 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of CDK12 inhibitors derived from a (4-aminocyclohexyl)carbamate scaffold.
Synthesis of a Urea-based CDK12 Inhibitor
The synthesis of the 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea scaffold typically involves a multi-step sequence. While the direct use of this compound as a starting material can be envisioned, a common synthetic route involves the initial formation of the key diamine intermediate, followed by urea formation.
Step 1: Synthesis of tert-butyl (trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)carbamate
To a solution of tert-butyl (trans-4-aminocyclohexyl)carbamate in a suitable solvent such as DMSO, 2-chloro-5-cyanopyridine and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) are added. The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated by extraction and purified by column chromatography.
Step 2: Deprotection to form trans-N1-(5-cyanopyridin-2-yl)cyclohexane-1,4-diamine
The Boc-protected intermediate from Step 1 is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group, yielding the free diamine.
Step 3: Urea Formation
The resulting diamine is then reacted with a substituted phenyl isocyanate or a corresponding carbamate precursor in an aprotic solvent to form the final urea derivative.
In Vitro CDK12 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.[5]
Materials:
-
Recombinant human CDK12/CycK complex
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for controls).
-
Add 10 µL of the CDK12/CycK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
SK-BR-3 Cell Growth Inhibition Assay
Materials:
-
SK-BR-3 human breast cancer cell line
-
McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed SK-BR-3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell growth for each concentration and determine the IC50 value.
Western Blot for RNA Polymerase II Ser2 Phosphorylation
Materials:
-
HeLa cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNA Polymerase II (Ser2) and anti-total RNA Polymerase II
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat HeLa cells with the test compound at various concentrations for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
CDK12 Signaling Pathway in Transcription
Caption: CDK12-mediated phosphorylation of RNA Polymerase II and its inhibition.
Experimental Workflow for CDK12 Inhibitor Evaluation
Caption: Workflow for the development and evaluation of CDK12 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl (4-aminocyclohexyl)carbamate hydrochloride in Drug Discovery: A Scaffolding Approach for Kinase Inhibitors
Introduction
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a Cbz-protected amine on a cyclohexane ring, presents a versatile scaffold for the synthesis of complex molecular architectures. The cyclohexane core provides a rigid, three-dimensional framework that can orient functional groups in specific vectors, which is crucial for targeted interactions with biological macromolecules. The benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed to reveal a primary amine for further functionalization. This document provides detailed application notes and protocols for the use of this compound, particularly the trans-isomer, as a scaffold in the development of kinase inhibitors.
Application Notes
The primary application of trans-Benzyl (4-aminocyclohexyl)carbamate hydrochloride in drug discovery is as a key intermediate for the synthesis of substituted diamine derivatives. The trans-configuration of the cyclohexane ring minimizes steric hindrance and allows for predictable spatial orientation of substituents. This scaffold is particularly prominent in the design of Cyclin-Dependent Kinase (CDK) inhibitors, a class of drugs that has garnered significant attention in oncology.
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] The trans-4-aminocyclohexyl moiety can be incorporated into small molecules to bridge different pharmacophoric elements, enabling them to bind effectively within the ATP-binding pocket of CDKs.
A notable example is the development of selective CDK12 inhibitors. CDK12 is involved in the regulation of transcription and mRNA processing.[4] Its inhibition can sensitize cancer cells to DNA-damaging agents, representing a promising therapeutic strategy.[4] Researchers have successfully synthesized potent CDK12 inhibitors by utilizing the trans-4-aminocyclohexyl scaffold to link a hinge-binding motif (like a cyanopyridine) with other aryl groups that can form further interactions within the kinase domain.[4]
The general workflow for utilizing this scaffold in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the target scaffold.
Data Presentation
The utility of the trans-4-aminocyclohexyl scaffold is demonstrated by the potent and selective inhibitory activity of compounds synthesized using this building block. The following table summarizes the in vitro activity of a representative CDK12 inhibitor incorporating this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |
| Compound 2 | CDK12 | 130 | ~3.6-fold | [5] |
| (Example) | CDK13 | - | - | [4] |
| CDK2 | 470 | - | [5] | |
| CDK9 | >10,000 | >76-fold | [4] |
Table 1: In vitro inhibitory activity of a CDK12 inhibitor synthesized using the trans-4-aminocyclohexyl scaffold. "Compound 2" refers to 3-acetyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-fluorophenyl)urea from the cited literature.
Signaling Pathway
CDKs drive the cell cycle by phosphorylating key substrate proteins, such as the Retinoblastoma protein (Rb), at specific phases. The CDK4/6-Cyclin D complex is a key regulator of the G1-S phase transition. Its inhibition prevents Rb phosphorylation, maintaining it in its active, growth-suppressive state. This blocks the release of E2F transcription factors, thereby halting cell cycle progression and proliferation.
Caption: Simplified CDK/Rb signaling pathway in G1 phase.
Experimental Protocols
Protocol 1: Synthesis of trans-N-(4-aminocyclohexyl)-5-cyanopyridin-2-amine (Key Intermediate)
This protocol describes the initial steps to prepare a key intermediate from this compound for further elaboration into CDK inhibitors.
Materials:
-
trans-Benzyl (4-aminocyclohexyl)carbamate hydrochloride
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
2-chloro-5-cyanopyridine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cbz Deprotection: a. Dissolve trans-Benzyl (4-aminocyclohexyl)carbamate hydrochloride in methanol. b. Add 10% Pd/C catalyst (typically 5-10 mol% of the substrate). c. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. d. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. e. Concentrate the filtrate under reduced pressure to yield crude trans-1,4-diaminocyclohexane. This product is often used directly in the next step.
-
Nucleophilic Aromatic Substitution: a. Dissolve the crude trans-1,4-diaminocyclohexane in DMF. b. Add 2-chloro-5-cyanopyridine (1.0 equivalent) and DIPEA (2.0-3.0 equivalents). c. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. d. After cooling to room temperature, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to afford trans-N-(4-aminocyclohexyl)-5-cyanopyridin-2-amine.
Protocol 2: General Procedure for a CDK Kinase Inhibition Assay (Luminescent-Based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target CDK, such as CDK12/Cyclin K. Commercial kits (e.g., ADP-Glo™) are commonly used for this purpose.
Materials:
-
Recombinant CDK/Cyclin enzyme (e.g., CDK12/Cyclin K)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Kₘ for the enzyme)
-
Substrate (a suitable peptide or protein substrate for the kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: a. Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for positive and negative controls). b. Add 2 µL of the CDK/Cyclin enzyme diluted in kinase buffer to each well. c. To initiate the kinase reaction, add 2 µL of a substrate/ATP mixture (pre-diluted in kinase buffer) to each well. The final reaction volume is 5 µL. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection (as per ADP-Glo™ protocol): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the luciferase/luciferin for the light-generating reaction. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Calculate the percent inhibition for each compound concentration relative to the DMSO control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies Using Benzyl (4-aminocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics, the strategic use of protecting groups is paramount. The benzyl carbamate (Cbz or Z) protecting group is a cornerstone in this field, prized for its stability across a wide range of reaction conditions and its facile removal. Benzyl (4-aminocyclohexyl)carbamate serves as a valuable bifunctional building block, offering a Cbz-protected amine on a cyclohexane scaffold. This moiety provides a free amine for further functionalization while the other is masked. The cyclohexane ring introduces conformational rigidity, a desirable feature in drug design.
These application notes provide detailed protocols for the protection of primary and secondary amines using the inherent Cbz group of Benzyl (4-aminocyclohexyl)carbamate and subsequent deprotection strategies. The information herein is intended to guide researchers in leveraging this versatile reagent for their synthetic campaigns.
Data Presentation
Table 1: Comparison of Deprotection Methods for Cbz-Protected Amines
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH or EtOH, rt, 1 atm | 1 - 16 h | >95% | Mild, neutral conditions; high yield; clean reaction. | Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, reflux | 10 min - 2 h | 90-98% | Avoids the use of H₂ gas; rapid reactions.[2][3][4] | Requires elevated temperatures; potential for side reactions with sensitive substrates. |
| Catalytic Transfer Hydrogenation | NaBH₄, 10% Pd/C, MeOH, rt | 3 - 10 min | 93-98% | Very rapid; mild conditions; in situ hydrogen generation.[5] | Requires careful addition of NaBH₄. |
| Acidolysis | 33% HBr in Acetic Acid, rt | 1 - 4 h | Variable | Fast and efficient for acid-stable molecules. | Harsh acidic conditions; may cleave other acid-labile protecting groups (e.g., Boc).[1] |
| Lewis Acid-Mediated | TMSI, CH₂Cl₂, rt | 1 - 2 h | Variable | Mild conditions. | Reagent is moisture-sensitive.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using the Free Amine of Benzyl (4-aminocyclohexyl)carbamate
This protocol describes the alkylation of the primary amine of Benzyl (4-aminocyclohexyl)carbamate, demonstrating its use as a building block.
Materials:
-
Benzyl (4-aminocyclohexyl)carbamate
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Benzyl (4-aminocyclohexyl)carbamate (1.0 equiv) in DMF or MeCN, add DIPEA or TEA (2.0 equiv).
-
Add the alkyl halide (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated product.
Protocol 2: Deprotection of the Cbz Group by Catalytic Hydrogenation
This protocol outlines the removal of the benzyl carbamate protecting group to liberate the free amine.
Materials:
-
N-Cbz-protected substrate
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (balloon pressure or as set on a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with MeOH or EtOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Deprotection of the Cbz Group by Catalytic Transfer Hydrogenation with Ammonium Formate
This method provides a convenient alternative to using hydrogen gas.
Materials:
-
N-Cbz-protected substrate
-
10% Palladium on carbon (Pd/C) (10-20 mol%)
-
Ammonium formate (HCOONH₄) (5-10 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of the Cbz-protected compound in MeOH, add 10% Pd/C.
-
Add ammonium formate in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be further purified by extraction or chromatography to remove any remaining salts.
Visualizations
Caption: General workflow for a protecting group strategy.
Caption: Orthogonal deprotection of Boc and Cbz protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki and Sonogashira Coupling with Carbamate-Protected Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting Suzuki-Miyaura and Sonogashira cross-coupling reactions on carbamate-protected cyclohexane scaffolds. These reactions are powerful tools for the synthesis of functionalized alicyclic amines, which are key structural motifs in many pharmaceutical agents and bioactive molecules.
Suzuki-Miyaura Coupling of Carbamate-Protected Cyclohexyl Halides
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2][3] This method is particularly useful for the arylation of carbamate-protected aminocyclohexanes, providing access to a diverse range of 4-arylcyclohexylamines. The use of carbamate protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), is common in organic synthesis to protect amine functionalities during subsequent chemical transformations.[4]
A comparative analysis of Suzuki and Stille couplings for the synthesis of benzyl (4-arylcyclohexyl)carbamate suggests that the Suzuki coupling is a viable and often preferred method due to the lower toxicity of the boronic acid reagents compared to organostannanes.[5]
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of carbamate-protected cyclohexyl halides with various arylboronic acids. The data is based on analogous systems reported in the literature.[5]
| Entry | Cyclohexyl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-iodocyclohexylamine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | N-Cbz-4-bromocyclohexylamine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 3 | N-Boc-4-iodocyclohexylamine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 24 | 72 |
| 4 | N-Cbz-4-bromocyclohexylamine | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 18 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a carbamate-protected 4-iodocyclohexylamine with an arylboronic acid.
Materials:
-
N-Boc-4-iodocyclohexylamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-Boc-4-iodocyclohexylamine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask to achieve a 10:1 solvent ratio and a final concentration of approximately 0.1 M with respect to the cyclohexyl halide.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Sonogashira Coupling of Carbamate-Protected Cyclohexyl Halides
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] While typically applied to sp²-hybridized carbons, conditions have been developed for its application to sp³-hybridized carbons, making it a valuable tool for the alkynylation of carbamate-protected cyclohexanes. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[9][10]
Data Presentation: Sonogashira Coupling
The following table presents plausible reaction conditions and expected yields for the Sonogashira coupling of carbamate-protected cyclohexyl halides with terminal alkynes, extrapolated from protocols for similar substrates.
| Entry | Cyclohexyl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Cbz-4-iodocyclohexylamine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 24 | 75 |
| 2 | N-Boc-4-bromocyclohexylamine | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | i-Pr₂NH | DMF | 80 | 18 | 68 |
| 3 | N-Cbz-4-iodocyclohexylamine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 90 | 20 | 70 |
| 4 | N-Boc-4-iodocyclohexylamine | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | Piperidine | Acetonitrile | 70 | 24 | 65 |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a carbamate-protected 4-iodocyclohexylamine with a terminal alkyne.
Materials:
-
N-Cbz-4-iodocyclohexylamine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-Cbz-4-iodocyclohexylamine (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the terminal alkyne (1.5 equiv) and anhydrous triethylamine.
-
Catalyst Addition: Add copper(I) iodide (0.10 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 65 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Signaling Pathways and Logical Relationships
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.
Conclusion
The Suzuki-Miyaura and Sonogashira coupling reactions are highly effective methods for the functionalization of carbamate-protected cyclohexanes. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these crucial transformations in the synthesis of complex molecules for drug discovery and development. Careful selection of catalysts, ligands, bases, and solvents is essential for achieving high yields and selectivity.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C(sp(3))-H Arylation of N-Boc benzylalkylamines via a deprotonative cross-coupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride
An HPLC (High-Performance Liquid Chromatography) method for the analysis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride has been developed to ensure accurate quantification and quality control for researchers, scientists, and drug development professionals. This application note provides a comprehensive protocol for this analysis.
This compound is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol .[1][2] It is typically a solid powder and is soluble in DMSO.[1] The presence of a benzyl group in its structure allows for ultraviolet (UV) detection, a common technique in HPLC analysis.
The developed method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. This is a common approach for the separation of carbamate compounds.[3][4][5] The UV detection wavelength is set based on the absorbance of the benzyl group, which is typically around 220-230 nm for similar compounds.[6][7]
This application note details the necessary reagents, equipment, and a step-by-step protocol for sample preparation, HPLC system setup, and data analysis. It also includes tables with example quantitative data for system suitability and linearity, which are critical for method validation. Additionally, a workflow diagram created using the DOT language provides a visual representation of the entire analytical process.
1. Introduction
This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for purity assessment and content uniformity testing in research and drug development settings. The presence of the benzyl carbamate chromophore allows for sensitive UV detection.
2. Principle
The method utilizes a C18 stationary phase to separate this compound from potential impurities. An isocratic mobile phase consisting of an aqueous phosphate buffer and acetonitrile is used for elution. Detection is performed using a UV-Vis detector at a wavelength optimized for the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.
3. Experimental
3.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
3.2. Reagents and Standards
-
This compound reference standard (>98% purity).[1]
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Deionized water (18.2 MΩ·cm).
-
Dimethyl sulfoxide (DMSO) (HPLC grade).[1]
3.3. Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas before use.
-
Diluent: Prepare a mixture of the mobile phase and DMSO in a 90:10 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in 1 mL of DMSO and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
3.4. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Experimental Protocol
4.1. System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a working standard solution (e.g., 50 µg/mL).
-
Evaluate the system suitability parameters. The acceptance criteria are provided in Table 1.
4.2. Linearity
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
4.3. Sample Analysis
-
Prepare the sample solution by accurately weighing the sample, dissolving it in a small amount of DMSO, and diluting it with the diluent to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample solution into the HPLC system.
-
Calculate the concentration of this compound in the sample using the calibration curve.
5. Data Presentation
Table 1: System Suitability Parameters (Example Data)
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | Report | ~ 4.5 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity Data (Example Data)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,400 |
| 25 | 313,500 |
| 50 | 627,000 |
| 75 | 940,500 |
| 100 | 1,254,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
6. Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Relationship between analyte properties and HPLC method design.
References
- 1. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 3. s4science.at [s4science.at]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Benzyl (4-aminocyclohexyl)carbamate Hydrochloride as a Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a versatile building block in the synthesis of peptidomimetics. This compound offers a unique combination of a conformationally constrained cyclohexyl scaffold, a protected primary amine (benzyl carbamate), and a reactive primary amine, making it an ideal starting material for creating diverse libraries of bioactive molecules.
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability[1]. The rigid cyclohexyl core of this compound helps to pre-organize appended functionalities in a defined three-dimensional space, which is crucial for effective interaction with biological targets[2].
Key Features and Advantages:
-
Rigid Scaffold: The cyclohexane ring provides a non-peptidic backbone that imparts conformational rigidity, a key feature for optimizing binding affinity to biological targets.
-
Orthogonal Protection: The benzyl carbamate (Cbz) group provides stable protection for one of the amino groups, allowing for selective functionalization of the other free amine. The Cbz group can be readily removed under standard hydrogenolysis conditions[3].
-
Versatile Handle: The free primary amine at the 4-position serves as a versatile handle for introducing a wide range of chemical diversity through standard amide bond coupling reactions.
Data Presentation
The following table summarizes hypothetical, yet expected, yields for the key synthetic steps involved in utilizing this compound in solid-phase peptidomimetic synthesis. These yields are based on established solid-phase synthesis methodologies[4][5].
| Step | Reaction Type | Reagents | Expected Yield (%) |
| 1. Immobilization on Solid Support | Nucleophilic Substitution | Rink Amide resin, DIC, HOBt | 85 - 95 |
| 2. Cbz-Deprotection | Hydrogenolysis | H₂, Pd/C | > 95 |
| 3. Peptide Coupling (on deprotected amine) | Amide Bond Formation | Fmoc-Amino Acid, HATU, DIPEA | 90 - 98 |
| 4. Acylation (on 4-amino group) | Amide Bond Formation | Carboxylic Acid, HATU, DIPEA | 88 - 97 |
| 5. Cleavage from Resin | Acidolysis | 95% TFA, 2.5% TIS, 2.5% H₂O | 75 - 90 |
Experimental Protocols
Protocol 1: Immobilization of Benzyl (4-aminocyclohexyl)carbamate onto Rink Amide Resin
This protocol describes the attachment of the Cbz-protected building block to a solid support suitable for solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Peptide synthesis vessel
Procedure:
-
Swell the Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (0.43 g, 1.5 mmol), HOBt (0.23 g, 1.5 mmol), and DIPEA (0.26 mL, 1.5 mmol) in DMF (10 mL).
-
Add DIC (0.23 mL, 1.5 mmol) to the solution and pre-activate for 5 minutes.
-
Add the pre-activated solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Acylation of the Resin-Bound 4-Amino Group
This protocol details the coupling of a carboxylic acid to the free primary amine of the immobilized building block.
Materials:
-
Resin from Protocol 1
-
Carboxylic acid of interest (3.0 equiv)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)
-
DMF
Procedure:
-
Swell the resin (0.2 mmol) in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate flask, dissolve the carboxylic acid (0.6 mmol), HATU (0.23 g, 0.6 mmol), and DIPEA (0.21 mL, 1.2 mmol) in DMF (5 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 3: Cbz-Deprotection and Subsequent Peptide Coupling
This protocol describes the removal of the Cbz protecting group and the subsequent elongation of the peptide chain.
Materials:
-
Resin from Protocol 2
-
10% Pd/C in MeOH
-
Ammonium formate
-
Fmoc-protected amino acid (3.0 equiv)
-
HATU (3.0 equiv)
-
DIPEA (6.0 equiv)
-
DMF
-
20% Piperidine in DMF
Procedure:
Cbz-Deprotection:
-
Swell the resin (0.1 mmol) in MeOH (5 mL).
-
Add ammonium formate (10 equiv) and a catalytic amount of 10% Pd/C.
-
Reflux the mixture for 4 hours.
-
Filter the resin and wash it thoroughly with MeOH (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Peptide Coupling:
-
Swell the deprotected resin in DMF (5 mL).
-
In a separate flask, dissolve the Fmoc-protected amino acid (0.3 mmol), HATU (0.11 g, 0.3 mmol), and DIPEA (0.1 mL, 0.6 mmol) in DMF (5 mL).
-
Add the solution to the resin and agitate for 2 hours.
-
Drain and wash the resin as described above.
-
To remove the Fmoc group for further chain elongation, treat the resin with 20% piperidine in DMF (2 x 10 min).
Protocol 4: Cleavage of the Peptidomimetic from the Resin
This protocol outlines the final step of releasing the synthesized compound from the solid support.
Materials:
-
Dried resin with the synthesized peptidomimetic
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Place the dried resin (approx. 100 mg) in a reaction vessel.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Gently agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional small volume of TFA.
-
Precipitate the crude product by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the precipitate with cold ether two more times.
-
Dry the crude product under vacuum.
-
Purify the crude product by preparative HPLC.
Visualizations
Caption: Workflow for solid-phase synthesis of peptidomimetics.
Caption: Features and applications of the building block.
References
Application Notes and Protocols for Carbamate Formation Reactions in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamate functional group is a critical structural motif in a wide array of pharmaceutical agents, serving as a stable bioisostere for amide bonds and participating in crucial hydrogen bonding interactions.[1] Its presence is integral to the efficacy of numerous drugs, from enzyme inhibitors to prodrugs.[1] The synthesis of carbamate-containing intermediates is, therefore, a cornerstone of modern medicinal chemistry and drug development. This document provides detailed application notes and protocols for several key methods of carbamate formation, offering a comparative analysis to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Carbamate Synthesis Methods
The choice of a carbamate synthesis method is a critical decision in the drug development pipeline, with significant implications for yield, purity, scalability, and compatibility with other functional groups.[1] The following table summarizes quantitative data and key characteristics of four principal methods.
| Synthesis Method | Typical Yields (%) | Reagent Toxicity | Scalability | Key Advantages | Key Disadvantages |
| From Isocyanates | >90 | High (Isocyanates, Phosgene) | Excellent | High yields, fast reactions | Toxicity of reagents, limited availability of isocyanates |
| From Chloroformates | 80-95 | Moderate (Chloroformates) | Good | Readily available starting materials | Requires base, can be slow |
| Using 1,1'-Carbonyldiimidazole (CDI) | 85-95 | Low | Good | Mild reaction conditions, good for sensitive substrates | Stoichiometric imidazole byproduct |
| Oxidative Carbonylation | 70-90 | Moderate (CO gas) | Moderate to Good | Utilizes simple building blocks | Requires high pressure and temperature, metal catalyst needed |
| From Carbon Dioxide (Greener) | 70-95 | Low | Good | Sustainable, uses abundant C1 source | Often requires a catalyst and specific reaction conditions |
Experimental Protocols
Carbamate Synthesis via Isocyanate and an Alcohol
This method involves the direct reaction of an isocyanate with an alcohol, often facilitated by a catalyst.
Protocol: Synthesis of a Generic Carbamate
-
Materials:
-
Alkyl/Aryl Isocyanate (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, 0.1-1 mol%)
-
-
Procedure:
-
In a clean, dry, and inert atmosphere (e.g., under Nitrogen or Argon), dissolve the alcohol in the chosen anhydrous solvent.
-
If using a catalyst, add the DBTDL to the alcohol solution.
-
Slowly add the isocyanate to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Carbamate Synthesis from a Chloroformate and an Amine
This widely used method involves the reaction of an amine with a chloroformate in the presence of a base to neutralize the HCl byproduct.[2]
Protocol: Synthesis of Benzyl N-phenylcarbamate
-
Materials:
-
Phenyl chloroformate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve benzylamine and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyl chloroformate in dichloromethane to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Carbamate Formation using 1,1'-Carbonyldiimidazole (CDI)
CDI is a versatile reagent that activates a carboxylic acid or an alcohol to form an activated intermediate, which then reacts with an amine or alcohol to form the carbamate.[1][3]
Protocol: Synthesis of a Carbamate from an Alcohol and an Amine
-
Materials:
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Alcohol (1.0 eq)
-
Amine (1.0 eq)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Add CDI portion-wise to the alcohol solution at room temperature. Stir for 1-2 hours to form the activated alkoxycarbonylimidazole intermediate.
-
In a separate flask, dissolve the amine in the anhydrous solvent.
-
Add the amine solution to the reaction mixture containing the activated intermediate.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Palladium-Catalyzed Oxidative Carbonylation
This method involves the reaction of an amine and an alcohol with carbon monoxide and an oxidant in the presence of a palladium catalyst.[1]
Protocol: Synthesis of Methyl N-phenylcarbamate
-
Materials:
-
Aniline (1.0 eq)
-
Methanol
-
Palladium(II) chloride (PdCl₂) (catalyst)
-
Copper(II) chloride (CuCl₂) (co-catalyst/oxidant)
-
Sodium Iodide (NaI) (promoter)
-
Carbon Monoxide (CO) gas
-
-
Procedure:
-
Charge a high-pressure autoclave with the catalyst system (e.g., PdCl₂-CuCl₂-NaI).[4]
-
Add aniline and methanol to the autoclave.[4]
-
Pressurize the autoclave with a mixture of carbon monoxide (CO) and oxygen (O₂).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and pressure.[4]
-
Maintain the reaction under these conditions with stirring for a specified time (e.g., 1-6 hours).[4]
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess gas.[4]
-
The product, methyl N-phenylcarbamate, is then isolated and purified from the reaction mixture.[4]
-
Visualizing Workflows and Reaction Pathways
To further aid in the understanding of these synthetic methods, the following diagrams illustrate the general workflows and a representative mechanistic pathway.
Caption: General workflows for four primary carbamate synthesis methods.
Caption: Simplified mechanism of carbamate formation from a chloroformate and an amine.
Conclusion
The synthesis of carbamates is a versatile and essential process in the development of pharmaceutical intermediates. The choice of synthetic route depends on a multitude of factors including the specific molecular structure, required scale, and considerations for process safety and environmental impact. While traditional methods using isocyanates and chloroformates remain prevalent due to their efficiency, greener alternatives employing CDI and carbon dioxide are gaining prominence. The protocols and comparative data provided herein are intended to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
References
Troubleshooting & Optimization
Technical Support Center: Common Side Reactions in Carbamate Synthesis
Welcome to the Technical Support Center for carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during carbamate synthesis.
Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions in a question-and-answer format.
Urea Formation
Q1: I am observing a significant amount of a urea byproduct in my reaction. What is the primary cause of this?
A1: The formation of symmetrical urea is a common side reaction, especially when using isocyanates or chloroformates as starting materials. The primary cause is the reaction of an isocyanate intermediate with an amine.[1][2] This amine can be your starting amine reactant or an amine generated in situ from the hydrolysis of the isocyanate in the presence of moisture.[1][2]
Q2: How can I minimize or prevent the formation of urea byproducts?
A2: Several strategies can be employed to minimize urea formation:
-
Strict Anhydrous Conditions: Moisture can react with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule to produce a symmetrical urea.[1][2] Therefore, it is crucial to use anhydrous solvents and thoroughly dried glassware.[1][2]
-
Optimized Reagent Addition: The order of reagent addition is critical. When generating an isocyanate in situ from an amine and a phosgene equivalent (like triphosgene), it is advisable to add the amine solution slowly to the phosgene solution to maintain a low concentration of the free amine.[1][2]
-
Low-Temperature Addition: When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions that can lead to isocyanate formation.[1]
-
Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction with chloroformates.[1] Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[1]
-
Utilize Carbonyldiimidazole (CDI): CDI is an effective alternative to highly toxic and reactive phosgene-related reagents.[1][2] The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the desired carbamate, often with minimal formation of symmetrical urea byproducts.[1][2]
Mechanism of Urea Formation
Caption: Mechanism of symmetrical urea formation from an isocyanate in the presence of water.
Allophanate Formation
Q1: My product is showing impurities that I suspect are allophanates. Under what conditions do these form?
A1: Allophanates are byproducts formed from the reaction of an isocyanate with a previously formed carbamate (urethane) group. This side reaction is more likely to occur under certain conditions:
-
Excess Isocyanate: The presence of excess isocyanate in the reaction mixture can drive the formation of allophanates.
-
Elevated Temperatures: Higher reaction temperatures (typically above 100-140°C) can promote the reaction between the isocyanate and the carbamate.
-
Catalysts: Certain catalysts, particularly some basic catalysts, can accelerate the formation of allophanates.
Q2: How can I prevent the formation of allophanates?
A2: To avoid allophanate formation, consider the following adjustments to your experimental protocol:
-
Stoichiometric Control: Use a strict 1:1 stoichiometry of isocyanate to alcohol to avoid having excess isocyanate available to react with the carbamate product. If a slight excess of one reagent is necessary, using a small excess of the alcohol is generally preferred.
-
Temperature Control: Maintain a moderate reaction temperature. If the reaction is sluggish, consider adding a catalyst rather than significantly increasing the heat.
-
Catalyst Selection: Choose a catalyst that selectively promotes the isocyanate-alcohol reaction over the isocyanate-carbamate reaction. Organotin catalysts, for example, are often used to favor carbamate formation.
Mechanism of Allophanate Formation
Caption: Formation of an allophanate from the reaction of a carbamate with an isocyanate.
Isocyanurate Formation
Q1: I am getting a high molecular weight, insoluble byproduct in my reaction. Could it be an isocyanurate?
A1: Yes, the formation of isocyanurate trimers is a common side reaction in reactions involving isocyanates, especially under certain conditions. Isocyanurates are cyclic trimers of isocyanates. Their formation is favored by:
-
High Concentrations of Isocyanate: An excess of isocyanate can lead to self-condensation.
-
Certain Catalysts: Many basic catalysts, such as potassium acetate, tertiary amines, and phosphines, are known to promote the trimerization of isocyanates.[3]
-
Elevated Temperatures: Higher temperatures can also facilitate the formation of isocyanurates.
Q2: What are the best strategies to avoid isocyanurate formation?
A2: To suppress the formation of isocyanurates, you should:
-
Control Stoichiometry and Addition: As with allophanate formation, careful control of the isocyanate-to-alcohol ratio is crucial. Adding the isocyanate slowly to the alcohol solution can help to keep the instantaneous concentration of free isocyanate low.
-
Select an Appropriate Catalyst: If a catalyst is needed, choose one that is known to favor the urethane reaction over trimerization. For example, some organotin catalysts are more selective for carbamate formation.
-
Moderate Reaction Temperature: Avoid excessive heating of the reaction mixture.
Mechanism of Isocyanurate Formation
Caption: Catalyzed trimerization of an isocyanate to form an isocyanurate.
N- and O-Alkylation
Q1: I am trying to synthesize a carbamate from an amine, CO₂, and an alkyl halide, but I am getting N-alkylated amine as a major byproduct. How can I improve the selectivity?
A1: N-alkylation is a common competitive side reaction where the starting amine is directly alkylated by the alkyl halide.[4] Several parameters can be adjusted to favor the desired carbamate formation:
-
Reaction Temperature and Pressure: Elevated temperatures can increase the rate of N-alkylation.[4] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable rate of carbamate formation. Increasing the CO₂ pressure can also promote the desired carboxylation reaction.[4]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is preferred to deprotonate the amine and facilitate CO₂ insertion without competing as a nucleophile.
-
Order of Addition: Adding the alkyl halide after the initial reaction of the amine with CO₂ can sometimes improve selectivity.
Q2: In some cases, I see O-alkylation of the carbamate. How can this be prevented?
A2: O-alkylation of the carbamate is less common but can occur, especially with highly reactive alkylating agents or under strongly basic conditions. To prevent this:
-
Use Milder Alkylating Agents: If possible, use a less reactive alkylating agent.
-
Control Basicity: Avoid using an excessive amount of a very strong base.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to temporarily block the carbamate nitrogen from further reaction.
Data Presentation
Comparative Yields of Carbamate Synthesis Methods
| Method | Typical Substrates | Reagents & Conditions | Typical Yield (%) | Key Advantages |
| From Isocyanates | Alcohols, Phenols | Isocyanate, optional catalyst (e.g., dibutyltin dilaurate), organic solvent, room temp. to moderate heating | > 90 | High yields, often proceeds without a catalyst, commercially important for large-scale synthesis.[5] |
| From Chloroformates | Primary & Secondary Amines | Chloroformate, base (e.g., TEA, pyridine), organic solvent, 0°C to room temp. | 70-95 | Readily available starting materials, well-established method. |
| Using 1,1'-Carbonyldiimidazole (CDI) | Carboxylic acids, amines, alcohols | CDI, organic solvent (e.g., CH₂Cl₂), room temperature | 70-95 | Mild reaction conditions, avoids toxic phosgene derivatives, byproducts are gaseous (CO₂) and water-soluble (imidazole).[5] |
| Oxidative Carbonylation | Amines, Alcohols | CO, oxidant, catalyst (e.g., Pd), high pressure, elevated temperature | 60-90 | Phosgene-free, potential for greener synthesis. |
Experimental Protocols
Protocol 1: Synthesis of a Carbamate from an Isocyanate and a Primary Alcohol
This protocol describes the synthesis of an N-isopropylcarbamate from isopropyl isocyanate and a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Isopropyl isocyanate (1.05 eq)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol in the anhydrous solvent in the round-bottom flask.
-
Addition of Isocyanate: Slowly add the isopropyl isocyanate to the stirred alcohol solution at room temperature.
-
Troubleshooting: A rapid exotherm may indicate a very fast reaction. If this occurs, cool the flask in an ice bath before and during the addition.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 1-4 hours).
-
Troubleshooting: If the reaction is sluggish, a catalytic amount (0.1-1 mol%) of dibutyltin dilaurate (DBTDL) can be added.
-
-
Work-up: Once the reaction is complete, quench with a small amount of water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude carbamate, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of a Carbamate from a Chloroformate and a Primary Amine
This protocol outlines the synthesis of a phenyl carbamate from phenyl chloroformate and a primary amine.[6]
Materials:
-
Primary amine (1.0 eq)
-
Phenyl chloroformate (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Pyridine) (1.2 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine and the base in the anhydrous solvent.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Troubleshooting: Maintaining a low temperature during the addition of the chloroformate is crucial to prevent the formation of urea byproducts.[1]
-
-
Addition of Chloroformate: Add the phenyl chloroformate dropwise to the cold amine solution via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Carbamate Yield
References
Optimizing reaction conditions for Benzyl (4-aminocyclohexyl)carbamate synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Benzyl (4-aminocyclohexyl)carbamate. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to optimize reaction conditions and ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of Benzyl (4-aminocyclohexyl)carbamate?
The synthesis involves the N-benzyloxycarbonylation of 4-aminocyclohexylamine. This is a nucleophilic acyl substitution reaction where the amino group of 4-aminocyclohexylamine attacks the electrophilic carbonyl carbon of a benzylating agent, typically benzyl chloroformate (Cbz-Cl). The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Q2: Which starting material isomer, cis or trans-4-aminocyclohexylamine, should I use?
The choice between cis and trans isomers of 4-aminocyclohexylamine depends on the desired stereochemistry of the final product, as the configuration of the cyclohexane ring is a critical factor for the pharmacological profile of many active molecules.[2] Both isomers can be used, but it is crucial to start with a stereochemically pure material if a specific isomer of the product is required.
Q3: What are the most common side reactions to be aware of during this synthesis?
Common side reactions include the formation of a di-Cbz protected byproduct where both amino groups of the starting diamine are protected, and the hydrolysis of benzyl chloroformate, which leads to the formation of benzyl alcohol and carbon dioxide.[1] The presence of moisture can exacerbate the hydrolysis of the Cbz-Cl reagent.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the amine and the formation of the product.
Q5: What is the best method for purifying the final product?
The crude product is typically purified using recrystallization or silica gel column chromatography.[2][3] The choice of purification method will depend on the scale of the reaction and the nature of any impurities.
Experimental Protocols
A standard protocol for the synthesis of Benzyl (4-aminocyclohexyl)carbamate involves the reaction of 4-aminocyclohexylamine with benzyl chloroformate. Below is a detailed methodology.
Materials:
-
4-aminocyclohexylamine (cis or trans isomer)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or a Tetrahydrofuran (THF)/water mixture
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 4-aminocyclohexylamine (1.0 equivalent) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate (2.0 equivalents).
-
Cool the biphasic mixture to 0°C using an ice bath and stir vigorously.
-
Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl (4-aminocyclohexyl)carbamate.[2]
Data Presentation
The following tables provide a summary of typical reaction conditions and potential outcomes. Note that yields can vary based on the specific isomer used and the reaction scale.
Table 1: Reaction Conditions for Benzyl (4-aminocyclohexyl)carbamate Synthesis
| Parameter | Condition | Notes |
| Starting Material | 4-aminocyclohexylamine | Cis or trans isomer |
| Reagent | Benzyl Chloroformate | 1.05 - 1.2 equivalents |
| Base | Sodium Bicarbonate | 2.0 equivalents |
| Solvent | Dichloromethane/Water | Biphasic system |
| Temperature | 0°C to Room Temperature | Initial cooling is critical |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
Table 2: Troubleshooting Guide - Summary of Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Hydrolysis of Cbz-Cl | Use anhydrous solvents and fresh benzyl chloroformate. | |
| Di-Cbz Byproduct | High ratio of Cbz-Cl | Use a slight excess of the diamine or add Cbz-Cl slowly. |
| Unreacted Amine | Insufficient Cbz-Cl | Use a slight excess of benzyl chloroformate (up to 1.2 eq). |
| Poor starting material solubility | Choose a suitable solvent system like THF/water.[1] | |
| Product Contamination | Benzyl alcohol impurity | Ensure complete reaction and proper purification. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Benzyl (4-aminocyclohexyl)carbamate.
Issue 1: Low or No Product Formation
-
Potential Cause A: Inactive Benzyl Chloroformate: The reagent can degrade over time, especially if exposed to moisture. Yellowing of the reagent can indicate decomposition.[1]
-
Solution: Use fresh or recently purified benzyl chloroformate for the reaction.
-
-
Potential Cause B: Poor Solubility of Starting Material: If the 4-aminocyclohexylamine does not dissolve sufficiently, the reaction will be slow or incomplete.
-
Solution: Consider using a different solvent system, such as a mixture of THF and water, to improve solubility.[1]
-
-
Potential Cause C: Inefficient Mixing: In a biphasic system, vigorous stirring is essential to ensure the reactants come into contact.
-
Solution: Increase the stirring speed to ensure the formation of an emulsion.
-
Issue 2: Formation of Significant Amounts of Di-Cbz Protected Byproduct
-
Potential Cause A: Incorrect Stoichiometry: Using a large excess of benzyl chloroformate will favor the protection of both amino groups.
-
Solution: Carefully control the stoichiometry. A slight excess of the diamine starting material can be used to favor mono-substitution. Alternatively, add the benzyl chloroformate solution dropwise over an extended period.
-
-
Potential Cause B: High Reaction Temperature: Higher temperatures can increase the rate of the second protection reaction.
-
Solution: Maintain a low temperature (0-5°C) during the addition of benzyl chloroformate and allow the reaction to proceed at room temperature.
-
Issue 3: Presence of Unreacted Starting Material
-
Potential Cause A: Insufficient Benzyl Chloroformate: Not enough of the protecting group reagent was added to react with all of the starting amine.
-
Solution: Increase the molar equivalents of benzyl chloroformate slightly (e.g., to 1.2 equivalents).
-
-
Potential Cause B: Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and continue to monitor by TLC until the starting material spot is no longer visible.
-
Issue 4: Difficulty in Purifying the Product
-
Potential Cause A: Co-elution with Byproducts: The desired product and byproducts such as benzyl alcohol may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the solvent system for column chromatography. A gradual gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[4]
-
-
Potential Cause B: Cis/Trans Isomer Mixture: If the starting material was a mixture of cis and trans isomers, the product will also be a mixture, which can be difficult to separate.
-
Solution: Start with a stereochemically pure isomer of 4-aminocyclohexylamine if a single isomer of the product is desired. If a mixture is obtained, separation may require specialized chromatographic techniques.
-
Visualizations
Caption: Reaction pathway for the synthesis of Benzyl (4-aminocyclohexyl)carbamate.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Aminocyclohexyl Carbamates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the purification of aminocyclohexyl carbamates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of aminocyclohexyl carbamates.
Issue 1: Column Chromatography Problems
Column chromatography is a primary method for purifying aminocyclohexyl carbamates, but challenges such as poor separation, product degradation, or low recovery are common.[1][2]
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
Table 1: Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities (e.g., starting amine, di-carbamate) | 1. Inappropriate solvent system.[2]2. Column was overloaded with crude material.3. Column packed improperly (channeling). | 1. Optimize the solvent system using TLC. A gradient elution from a non-polar solvent (e.g., DCM) to a more polar one (e.g., Methanol) is often effective.[1]2. Reduce the amount of material loaded onto the column.3. Repack the column carefully, ensuring a level and compact bed. |
| Product is not eluting from the column | 1. The solvent system is not polar enough.[3]2. The compound may have decomposed on the acidic silica gel.[2] | 1. Gradually increase the eluent polarity (e.g., increase methanol percentage). Consider adding a small amount of triethylamine or ammonium hydroxide to the solvent system.2. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If it degrades, consider using a deactivated silica (neutral alumina) or reverse-phase chromatography.[2] |
| Significant tailing of the product peak | 1. Strong interaction between the basic amine/carbamate and acidic silanol groups on the silica surface.2. The chosen solvent has poor solubility for the compound.[2] | 1. Add a competitive base like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase to block the acidic sites.2. Find a solvent system that dissolves the compound well.[2] Dry loading the sample can also help.[4] |
| Low product recovery after chromatography | 1. Product is still on the column.2. Product degraded on the column.3. Fractions are too dilute to detect the product.[2] | 1. Flush the column with a very polar solvent (e.g., 10-20% MeOH in DCM) to wash out any remaining material.2. See solutions for product decomposition.3. Concentrate the expected fractions and re-check via TLC.[2] |
Issue 2: Recrystallization Problems
Recrystallization is a powerful technique for obtaining high-purity crystalline solids, but it can be challenging to establish a reliable protocol.[5]
Table 2: Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling | 1. Too much solvent was used.[6]2. The solution is supersaturated but requires nucleation.3. The compound may be an oil at the current temperature. | 1. Gently heat the solution to evaporate some of the solvent and re-cool.[6]2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[6]3. Cool the solution in an ice-water or ice-salt bath to a lower temperature. |
| Product "oils out" instead of crystallizing | 1. The solution is too concentrated, and the compound's melting point is below the solution temperature.2. The presence of impurities is disrupting crystal lattice formation.[7] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to re-cool slowly.2. Attempt further purification by column chromatography before recrystallization. |
| Very low yield of recovered crystals | 1. The compound has high solubility in the cold solvent.2. Too much solvent was used.[6]3. Premature crystallization occurred during a hot filtration step. | 1. Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider using a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]3. Pre-heat the filtration funnel and receiving flask.[6] |
| Crystals are colored or appear impure | 1. Colored impurities are co-precipitating with the product.2. Thermal degradation occurred during heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Avoid prolonged heating. Ensure the solvent's boiling point is well below the compound's decomposition temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing an aminocyclohexyl carbamate?
A1: Common impurities include unreacted starting materials (e.g., the parent diamine), di-substituted byproducts (di-carbamates), and side products like ureas.[1][7] The formation of these impurities is often dependent on reaction stoichiometry and temperature control.[1] The presence of moisture can also lead to hydrolysis of the carbamate or formation of urea byproducts.[1][8]
Q2: My aminocyclohexyl carbamate is very polar and streaks badly on silica TLC plates. How can I purify it?
A2: High polarity is a common challenge. For chromatography, you can try the following:
-
Use a more polar mobile phase: A gradient of methanol in dichloromethane (e.g., 0-15% MeOH) is a common starting point.[1]
-
Add a modifier: Adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to your eluent can deactivate the acidic silica gel, preventing streaking.
-
Consider Reverse-Phase Chromatography: If normal-phase silica is ineffective, reverse-phase (e.g., C18) chromatography is an excellent alternative for polar molecules.[2][9] The mobile phase is typically a polar mixture, such as water and methanol or acetonitrile.[10]
Q3: I have a mixture of diastereomers. Will standard column chromatography work?
A3: Separating diastereomers by standard column chromatography is often challenging but possible. Diastereomers have different physical properties, which can lead to different affinities for the stationary phase.[11] Success depends on the specific isomers. You may need to screen various solvent systems extensively and use a high-resolution silica gel. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) often provide better resolution for difficult diastereomeric separations.[12]
Q4: How do I choose between purification by column chromatography and recrystallization?
A4: The choice depends on the nature of your crude product and impurities.
Decision Diagram: Choosing a Purification Method
Caption: Decision tree for selecting an initial purification strategy.
Q5: Can I prevent the formation of a di-carbamate byproduct during synthesis?
A5: Yes, formation of the di-carbamate can be minimized by controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess of the diamine starting material relative to the carbamoylating agent (e.g., Boc-anhydride).[1]
-
Slow Addition: Add the carbamoylating agent slowly or dropwise to the reaction mixture. This keeps its instantaneous concentration low, favoring mono-substitution.[1]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second substitution.[1]
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol outlines a general method for purifying aminocyclohexyl carbamates on a gram scale.
1. Preparation:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A good system will show the desired product with an Rf value of ~0.2-0.3 and good separation from impurities. A common starting point is a gradient of Methanol in Dichloromethane (DCM), often with 1% triethylamine (Et₃N) added to prevent tailing.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, non-polar eluent (e.g., 100% DCM + 1% Et₃N). Ensure the silica bed is compact and level.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., DCM or Methanol).
-
Add 5-10 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand to protect the surface.
3. Elution:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the eluent according to your TLC optimization (e.g., start with 100% DCM, move to 2% MeOH in DCM, then 5% MeOH in DCM, etc.).
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
4. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified aminocyclohexyl carbamate.
Protocol 2: General Procedure for Recrystallization
This protocol provides a method for purifying a solid aminocyclohexyl carbamate.
1. Solvent Screening:
-
Place a small amount of crude material (~20-30 mg) in several test tubes.
-
Add different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/heptane) dropwise to each tube.
-
A good single solvent will dissolve the compound when hot but not when cold.[5]
-
For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6] Keep the solution at or near the boiling point.
3. Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
4. Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[6]
-
Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Troubleshooting low yield in N-Cbz protection of amines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during the N-Cbz protection of amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-Cbz protection reaction is resulting in a low yield. What are the common causes?
Low yields in N-Cbz protection can stem from several factors. The most common issues include:
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical. A pH that is too low can lead to the protonation of the amine, reducing its nucleophilicity.[1] Conversely, a pH that is too high may cause the racemization of chiral amino acids.[2] For reactions involving Cbz-Cl, the pH is typically maintained between 8 and 10.[2]
-
Hydrolysis of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is sensitive to moisture and can hydrolyze to benzyl alcohol and carbon dioxide, reducing the amount of reagent available for the protection reaction.[1]
-
Di-protection of Primary Amines: Primary amines can sometimes react with two equivalents of Cbz-Cl, resulting in the formation of a di-Cbz protected byproduct, especially when an excess of the protecting agent is used.[1]
-
Poor Solubility of the Starting Amine: If the amine starting material has poor solubility in the chosen solvent system, the reaction kinetics can be significantly hindered.[1]
-
Inappropriate Choice of Base: The base used to neutralize the HCl generated during the reaction is crucial. A base that is too strong can deprotonate the desired mono-Cbz product, leading to di-protection, while a base that is too weak may not effectively neutralize the acid.[1]
Q2: How can I prevent the di-protection of my primary amine?
To minimize the formation of the di-Cbz byproduct, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of benzyl chloroformate.[1] A large excess should be avoided.
-
Slow Reagent Addition: Add the benzyl chloroformate slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C).[1] This helps to maintain a low concentration of the electrophile.
-
Choice of Base: Employ a milder base, such as sodium bicarbonate, instead of strong bases like sodium hydroxide.[1] This reduces the likelihood of deprotonating the initially formed mono-Cbz protected amine.
Q3: My benzyl chloroformate appears old and discolored. Can I still use it?
Benzyl chloroformate can decompose over time, especially if exposed to moisture or light, forming benzyl alcohol and HCl. A yellow appearance can indicate decomposition. Using a decomposed reagent will likely result in lower yields. It is recommended to use fresh or purified Cbz-Cl for optimal results.
Q4: I am working with an amino acid, and the yield is poor. What should I consider?
For zwitterionic compounds like amino acids, ensuring they are fully dissolved as their corresponding salt before the addition of Cbz-Cl is critical for good reaction kinetics.[1] A mixed base buffer system, such as Na₂CO₃:NaHCO₃ = 2:1, can be effective in maintaining the optimal pH range of 8-10 for Cbz protection of chiral amino acids.[2]
Q5: Are there alternative, more environmentally friendly conditions for N-Cbz protection?
Yes, several greener methods have been developed. For instance, conducting the reaction in water at room temperature has been shown to be a simple, efficient, and environmentally benign method for the Cbz protection of amines.[3] Another approach involves using polyethylene glycol (PEG) as a recyclable and non-toxic reaction medium, which can lead to excellent yields.[4]
Data Summary
The following table summarizes the impact of various reaction parameters on the yield of N-Cbz protection.
| Parameter | Issue | Recommended Solution | Potential Impact on Yield |
| pH | Too low (amine protonation) or too high (racemization) | Maintain pH between 8 and 10, especially for amino acids.[2] | Significant decrease |
| Base | Too strong (promotes di-protection) or too weak (incomplete HCl neutralization) | Use a mild base like sodium bicarbonate.[1] | Moderate to significant decrease |
| Stoichiometry | Large excess of Cbz-Cl | Use a slight excess (1.05-1.2 eq) of Cbz-Cl.[1] | Decrease due to side products |
| Temperature | Too high (can promote side reactions) | Perform the reaction at a lower temperature (e.g., 0 °C).[1] | Moderate decrease |
| Solvent | Poor solubility of amine | Use a co-solvent system (e.g., THF/water) or an alternative medium like PEG-600.[1][4] | Significant decrease |
| Water Content | Presence of water leading to Cbz-Cl hydrolysis | Use anhydrous solvents and perform the reaction under an inert atmosphere.[1] | Moderate to significant decrease |
Experimental Protocols
Standard Protocol for N-Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.[1] For amino acids, dissolve in an aqueous solution of a base like sodium bicarbonate.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a suitable base (e.g., sodium bicarbonate, 2.0 equiv.) to the mixture and stir until fully dissolved.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains low.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
Visual Guides
Reaction Mechanism
Caption: Mechanism of N-Cbz protection of an amine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Byproduct Removal in Caramante Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of byproducts in carbamate synthesis, with a particular focus on urea and related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in carbamate synthesis and why do they form?
A1: The most prevalent byproducts in carbamate synthesis are symmetrical ureas and N-alkylated compounds.
-
Symmetrical Ureas: These form when an isocyanate intermediate, generated in situ, reacts with an amine starting material or another amine molecule instead of the intended alcohol. The presence of moisture can also lead to the hydrolysis of the isocyanate to an amine, which then reacts with another isocyanate molecule to form a symmetrical urea.
-
N-Alkylated Byproducts: This occurs when the amine starting material is alkylated by the alkyl halide or another electrophile present in the reaction mixture. This side reaction is more likely when the carbamate formation is slow, or when using highly reactive alkylating agents.[1]
Q2: How can I detect the presence of urea and other byproducts in my reaction mixture?
A2: Several analytical techniques can be employed to identify and quantify byproducts:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your reaction mixture. Byproducts will appear as separate spots from your desired carbamate product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Symmetrical ureas often have characteristic chemical shifts that can be distinguished from the desired carbamate product.[2] Quantitative NMR (qNMR) can be used to determine the ratio of product to byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile byproducts like N-alkylated amines. The mass spectrum provides the molecular weight and fragmentation pattern of the byproduct, aiding in its identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the desired carbamate from various byproducts. A UV detector is commonly used for carbamate analysis.[3]
Q3: At what stage should I be concerned about byproduct formation?
A3: Byproduct formation should be a consideration from the initial reaction setup through to the final workup and purification. Careful control of reaction conditions such as temperature, reaction time, and stoichiometry of reagents can significantly minimize the formation of unwanted side products. Monitoring the reaction progress by TLC or LC-MS can help in determining the optimal time to quench the reaction to avoid further byproduct formation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of carbamates.
Issue 1: A white, insoluble solid has formed in my reaction mixture.
Possible Cause: Formation of a symmetrical urea byproduct, which often has poor solubility in common organic solvents like diethyl ether or dichloromethane.[4][5][6]
Troubleshooting Steps:
-
Filtration: If the desired carbamate is soluble in the reaction solvent, the urea byproduct can often be removed by simple filtration.
-
Solvent Selection for Recrystallization: If both the carbamate and urea are solids, select a solvent system where the carbamate has good solubility at elevated temperatures and poor solubility at room temperature, while the urea remains either soluble or insoluble at all temperatures.[7][8][9]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method to separate the carbamate from the urea byproduct based on their differing polarities.
Issue 2: My final product is a mixture of the desired carbamate and an N-alkylated amine.
Possible Cause: The amine starting material has reacted with the alkylating agent.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the desired carbamoylation over N-alkylation.
-
Order of Addition: Adding the amine slowly to the reaction mixture containing the activating agent (e.g., chloroformate) can minimize its exposure to the alkylating agent.
-
-
Acid-Base Extraction: N-alkylated amines are basic and can be removed by washing the organic reaction mixture with an aqueous acidic solution (e.g., 1M HCl).[10][11][12][13] The desired neutral carbamate will remain in the organic layer.
-
Column Chromatography: If extraction is not completely effective, column chromatography can separate the less polar N-alkylated amine from the more polar carbamate.
Data Presentation: Purification Method Comparison
While exact quantitative comparisons are highly substrate-dependent, the following table provides a general overview of the effectiveness of common laboratory-scale purification techniques for removing urea byproducts.
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the carbamate and urea byproduct in a given solvent at different temperatures.[7][8] | >98% (if a suitable solvent is found) | Cost-effective, scalable, can yield very pure material. | Finding an appropriate solvent can be challenging and time-consuming; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of the carbamate and urea byproduct to a stationary phase (e.g., silica gel).[14] | >99% | Highly effective for separating compounds with different polarities; applicable to a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent; may not be suitable for large-scale purifications. |
| Acid-Base Extraction | Separation of a neutral carbamate from a basic (e.g., unreacted amine) or acidic impurity by partitioning between an organic and an aqueous phase at a specific pH.[10][11][12] | Variable, often used as a preliminary purification step. | Quick and simple for removing acidic or basic impurities. | Not effective for removing neutral byproducts like symmetrical ureas. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Remove Unreacted Amine
This protocol is designed to separate a neutral carbamate product from a basic amine starting material or byproduct.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The protonated amine will be in the aqueous layer (usually the bottom layer, but always check solvent densities). Drain the aqueous layer.
-
Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the amine.
-
Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified carbamate.[13]
Protocol 2: General Procedure for Recrystallization to Remove Symmetrical Urea
This protocol outlines the steps for purifying a solid carbamate contaminated with a symmetrical urea byproduct.
-
Solvent Selection: The key is to find a solvent or solvent mixture in which the carbamate is soluble when hot but insoluble when cold, while the urea byproduct has different solubility characteristics (ideally, it remains soluble or is completely insoluble).[7][8][9] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of hexanes and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (if necessary): If the urea byproduct is insoluble in the hot solvent, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified carbamate crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR chemical shifts of urea loaded copper benzoate. A joint solid-state NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. help.waters.com [help.waters.com]
- 4. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea - Sciencemadness Wiki [sciencemadness.org]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid-base_extraction [bionity.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Carbamate Compounds
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of carbamate compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common column chromatography techniques for purifying carbamate compounds?
A1: The most prevalent techniques are normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC).[1][2]
-
Normal-Phase Chromatography: This method uses a polar stationary phase, like silica gel, and a non-polar mobile phase. It is particularly effective for separating polar compounds such as many organic carbamates from less polar impurities.[2]
-
Reversed-Phase HPLC (RP-HPLC): This technique employs a non-polar stationary phase (e.g., C8 or C18-bonded silica) and a polar mobile phase.[2][3] It is widely used for the analysis and purification of a broad range of carbamates, including pesticide residues in environmental samples.[4][5][6]
Q2: My carbamate compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: Carbamate degradation on silica gel is a common issue, often caused by the acidic nature of standard silica gel or hydrolysis.[1][7] Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] To mitigate this, consider the following:
-
Deactivate the Silica Gel: Neutralize the silica gel by treating it with a base, such as triethylamine, in the solvent used to pack the column.[7] A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine or ammonia.[7]
-
Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil.[7][8]
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation, reducing the time the compound spends on the stationary phase.[9]
-
Check Compound Stability: Before performing column chromatography, assess the stability of your carbamate on silica gel using a two-dimensional thin-layer chromatography (2D TLC) analysis.[7][9]
Q3: How do I choose an appropriate solvent system (mobile phase) for my carbamate purification?
A3: The choice of mobile phase is critical for achieving good separation. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for your target compound on a TLC plate.[7]
-
For Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent such as ethyl acetate, dichloromethane, or acetone.[7] A common starting point is a mixture of hexane and ethyl acetate.
-
For Reversed-Phase Chromatography (C18): A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[5][6][10] The separation can be optimized by running a gradient, where the percentage of the organic solvent is increased over time.[11] Adding buffers to control the pH of the mobile phase can also significantly improve selectivity.[12]
Q4: What are the best methods for detecting carbamates in the fractions collected from column chromatography?
A4: The detection method depends on the carbamate's structure and the available equipment.
-
UV-Visible Spectroscopy: If the carbamate contains a chromophore (e.g., an aromatic ring), it can be detected using a UV detector, often set at a wavelength like 205 nm, 220 nm, or 254 nm.[6][10]
-
Thin-Layer Chromatography (TLC): TLC is a versatile method for analyzing collected fractions. The spots can be visualized under a UV lamp if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate or p-anisaldehyde stain.
-
Fluorescence Detection: For certain classes of carbamates, like N-methylcarbamates, highly sensitive and selective detection can be achieved through post-column derivatization.[13] A common method involves hydrolyzing the carbamate to release methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol to produce a fluorescent derivative.[13]
Troubleshooting Guides
Issue 1: Low or No Recovery of the Carbamate Compound
| Possible Cause | Troubleshooting Steps |
| Compound is too polar and stuck on the column. | Increase the polarity of the mobile phase. For very polar compounds on silica, consider adding a small amount of methanol or ammonia to the eluent.[7] |
| Compound is too non-polar and eluted with the solvent front. | Decrease the polarity of the mobile phase. Always check the first few fractions, as your compound may have eluted immediately.[7] |
| Compound degraded on the column. | Test the compound's stability on silica gel.[7] If unstable, use a deactivated stationary phase (e.g., with triethylamine) or switch to alumina.[7] |
| Compound has poor solubility in the mobile phase. | If the crude mixture is not soluble in the elution solvent, consider using a "dry loading" technique.[7][9] |
| Compound co-eluted with an impurity. | Optimize the mobile phase to improve separation. Try a different solvent system or consider using a different stationary phase to alter selectivity.[11][14] |
Issue 2: Poor Separation of the Carbamate from Impurities
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase. | Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase that maximizes the difference in Rf values between your compound and the impurities.[11] |
| Column was poorly packed. | Ensure the stationary phase is packed uniformly without any cracks or channels. A poorly packed column leads to band broadening and poor resolution. |
| Column was overloaded with crude material. | The amount of crude material should generally be 1-5% of the mass of the stationary phase. Overloading leads to broad, overlapping bands. |
| Flow rate is too fast or too slow. | An optimal flow rate is crucial for good separation. If the flow is too fast, there is insufficient time for equilibrium; if it's too slow, diffusion can cause band broadening.[9] |
| Compound is degrading into the impurity during chromatography. | Verify compound stability using 2D TLC.[7] If degradation is observed, a change in stationary phase or the addition of a stabilizer to the mobile phase may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography (Silica Gel)
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system that gives an Rf value of ~0.3 for the target carbamate.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (~1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure (e.g., from a bellows or nitrogen line) to pack the silica gel evenly. Ensure no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude carbamate mixture in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica gel.[9]
-
Dry Loading: Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent in the mobile phase.
-
-
Fraction Analysis: Analyze the collected fractions by TLC or UV-Vis spectroscopy to identify those containing the purified carbamate.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified carbamate.
Data Presentation
Table 1: Common Solvents for Carbamate Chromatography
| Solvent | Polarity Index | Use Case |
| n-Hexane | 0.1 | Non-polar component in normal-phase |
| Dichloromethane | 3.1 | Mid-polarity component in normal-phase |
| Ethyl Acetate | 4.4 | Polar component in normal-phase |
| Acetone | 5.1 | Polar component in normal-phase |
| Acetonitrile | 5.8 | Organic modifier in reversed-phase |
| Methanol | 5.1 | Organic modifier in reversed-phase |
| Water | 10.2 | Polar component in reversed-phase |
Table 2: Example HPLC Conditions for Carbamate Analysis
| Parameter | Condition 1: N-Methylcarbamates[15] | Condition 2: General Carbamates[6] |
| Column | C8, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water | Water with 10 mM Sodium Perchlorate Buffer (pH 3.2) |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 100% A to 70% B over 36 min | Isocratic: 60% A, 40% B |
| Flow Rate | 1 mL/min | 1.5 mL/min |
| Column Temp. | 42 °C | 35 °C |
| Detection | Fluorescence (Ex 330 nm, Em 465 nm) after post-column derivatization | UV at 210 nm |
Visualizations
Caption: Troubleshooting logic for common column chromatography issues.
Caption: General workflow for carbamate purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 4. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. jircas.go.jp [jircas.go.jp]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. biocompare.com [biocompare.com]
- 13. agilent.com [agilent.com]
- 14. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 15. pickeringlabs.com [pickeringlabs.com]
Technical Support Center: Carbamate Stability in Workup & Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with carbamates during experimental workup and purification.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems leading to low recovery or degradation of carbamate products.
Issue: Low or Inconsistent Recovery After Purification
Low and inconsistent recovery is a frequent challenge that can stem from several factors during the purification process. Use the following decision tree to identify and resolve the issue.
Technical Support Center: Scale-up Synthesis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from 4-aminocyclohexanol or a related precursor. The stereochemistry (cis/trans) of the final product is often determined by the stereochemistry of this starting material or controlled during the synthesis.[1][2] Another common precursor is p-aminobenzoic acid, which can be hydrogenated to a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[3][4] The amine is then protected with a benzyloxycarbonyl (Cbz) group.
Q2: How can I control the cis/trans isomer ratio of the 4-aminocyclohexyl moiety?
A2: Controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical challenge. The cis/trans ratio is often established during the reduction of a cyclohexanone precursor or the hydrogenation of an aromatic ring.[1][3] Enzymatic kinetic resolution or selective amination using transaminases can be employed to selectively produce one isomer.[2][5] In some cases, isomerization of the less desired isomer to the more stable isomer (often the trans isomer) can be achieved by treatment with a base.[4]
Q3: What are the most common side reactions during the Cbz protection step?
A3: The most common side reaction during the benzyloxycarbonylation of the amine is the formation of symmetrical urea by-products.[6][7] This can occur if the reaction conditions are not strictly anhydrous, as moisture can lead to the formation of an isocyanate intermediate that reacts with the starting amine.[6][7] Over-alkylation or di-Cbz protection is also a possibility if the reaction is not well-controlled.
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: On a laboratory scale, column chromatography is a common purification method.[8] For larger scale production, crystallization is the preferred method for purification. The hydrochloride salt form of the product often has good crystallinity, facilitating isolation and purification. Careful selection of the crystallization solvent system is crucial to ensure high purity and yield.
Q5: What are the key safety precautions to consider during the scale-up of this synthesis?
A5: Benzyl chloroformate, a common reagent for Cbz protection, is corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9] Reactions involving hydrogenation require specialized equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts. A thorough process safety review is essential before conducting any scale-up operations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials or reagents.[7] - Mechanical losses during work-up and isolation. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; for Cbz protection, low temperatures (e.g., 0 °C) are often preferred initially.[7] - Ensure all reagents are pure and anhydrous, especially when using moisture-sensitive reagents like benzyl chloroformate.[6][7] - Optimize work-up and isolation procedures to minimize product loss. |
| Formation of Symmetrical Urea By-product | - Presence of moisture in the reaction.[6][7] - In situ formation of isocyanate from benzyl chloroformate. | - Use anhydrous solvents and dry glassware.[7] - Add the benzyl chloroformate slowly to the reaction mixture at a low temperature to control the initial exothermic reaction.[7] - Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.[7] |
| Poor Cis/Trans Isomer Ratio | - Ineffective stereocontrol during the synthesis of the 4-aminocyclohexylamine precursor. - Isomerization during subsequent reaction steps. | - Re-evaluate the method for synthesizing the 4-aminocyclohexylamine precursor; consider enzymatic methods for higher stereoselectivity.[2][5] - Analyze the isomeric ratio at each step to identify where selectivity is lost. - Investigate base-catalyzed isomerization to potentially convert the undesired isomer to the desired one.[4] |
| Product Purity Issues After Work-up | - Incomplete removal of starting materials or by-products. - Co-precipitation of impurities during crystallization. | - Optimize the extraction and washing steps during the work-up. - For crystallization, perform a solvent screen to identify a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while leaving impurities in the mother liquor. |
| Difficulty with Product Isolation | - Product is an oil or does not crystallize easily. - Formation of a very fine precipitate that is difficult to filter. | - Convert the free base to the hydrochloride salt, which is often more crystalline. - For crystallization, try seeding the solution with a small crystal of the pure product. - Optimize the cooling rate and agitation during crystallization to control crystal size. |
Experimental Protocols
Representative Protocol for the Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride
This protocol is a representative procedure and may require optimization for specific scales and equipment.
Step 1: Benzyloxycarbonylation of trans-4-aminocyclohexylamine
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve trans-4-aminocyclohexylamine (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Benzyl Chloroformate Addition: Slowly add benzyl chloroformate (1.0-1.1 eq.) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the organic solution under reduced pressure to obtain the crude Benzyl (trans-4-aminocyclohexyl)carbamate.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude product from Step 1 in a suitable solvent such as ethyl acetate or isopropanol.
-
Acidification: Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until the pH is acidic.
-
Crystallization: Stir the mixture at room temperature or cool to induce crystallization.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.
Quantitative Data
The following table summarizes illustrative data for the synthesis, based on typical results for analogous reactions. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Typical Yield (Cbz Protection) | 85-95% | Yield of the isolated free base after work-up. |
| Typical Yield (Salt Formation) | >95% | Yield of the hydrochloride salt from the free base. |
| Isomeric Purity (trans) | >98% | Dependent on the purity of the starting trans-4-aminocyclohexylamine. |
| Chemical Purity (by HPLC) | >99% | After crystallization of the hydrochloride salt. |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Impact of Moisture on Carbamate Synthesis Reactions
Welcome to the Technical Support Center for Carbamate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of moisture on carbamate synthesis reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, their probable causes related to moisture, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | - Reagent Degradation: Isocyanates and some activating agents (e.g., chloroformates) are highly sensitive to moisture and can hydrolyze before reacting with the alcohol or amine.[1] - Competing Side Reactions: Water present in the reaction mixture will compete with the alcohol nucleophile to react with the isocyanate, leading to the formation of an unstable carbamic acid.[1] | - Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly distilled or commercially available anhydrous solvents. The water content of urethane-grade solvents should be below 500 ppm.[2] - Use Fresh Reagents: Use freshly opened or properly stored isocyanates and other moisture-sensitive reagents. - Employ Moisture Scavengers: Add activated molecular sieves (3Å or 4Å) to the reaction solvent prior to use to remove residual water.[1] Other chemical moisture scavengers can also be utilized. |
| Formation of White Precipitate (Insoluble Byproduct) | - Symmetrical Urea Formation: The carbamic acid formed from the reaction of isocyanate and water rapidly decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a poorly soluble symmetrical urea.[1] | - Strict Moisture Exclusion: Implement rigorous anhydrous techniques, such as performing the reaction in a glovebox or under a positive pressure of an inert gas.[3] - Controlled Reagent Addition: If synthesizing the isocyanate in situ, add the amine slowly to the phosgenating agent to maintain a low amine concentration, minimizing the chance of it reacting with the isocyanate product.[1] - Low-Temperature Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can help control the rate of side reactions.[1] |
| Inconsistent Reaction Times | - Variable Water Content: The amount of moisture can vary between experiments, leading to inconsistent rates of both the desired reaction and side reactions. The reaction of isocyanates with water is often faster than with alcohols, especially uncatalyzed. | - Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvents and starting materials to ensure consistency between batches.[4] - Standardize Procedures: Adhere to a strict, standardized protocol for drying solvents and setting up reactions. |
| Formation of Allophanate and Biuret Byproducts | - Reaction with Urethane/Urea: The carbamate (urethane) product can react with excess isocyanate to form an allophanate. Similarly, the urea byproduct can react further with isocyanate to form a biuret. These reactions are more likely to occur at elevated temperatures and in the presence of excess isocyanate. | - Stoichiometric Control: Use a precise 1:1 stoichiometry of alcohol to isocyanate. - Temperature Control: Avoid high reaction temperatures, as they favor the formation of allophanates and biurets. - Catalyst Selection: Certain catalysts can selectively promote the isocyanate-alcohol reaction over side reactions. |
Frequently Asked Questions (FAQs)
Q1: How does water affect the primary reaction of carbamate synthesis from an isocyanate and an alcohol?
A1: Water acts as a competing nucleophile to the alcohol. The isocyanate group (-NCO) readily reacts with water (H₂O) to form an unstable carbamic acid intermediate. This intermediate then decomposes into a primary amine (-NH₂) and carbon dioxide (CO₂). This side reaction consumes the isocyanate, reducing the yield of the desired carbamate product.[1]
Q2: What is the white, often insoluble, byproduct I'm seeing in my reaction?
A2: This is most likely a symmetrical urea. The amine formed from the decomposition of the carbamic acid (as described in Q1) is a nucleophile and can react with another molecule of your starting isocyanate. This reaction forms a disubstituted urea, which is often less soluble in common organic solvents and precipitates out of the reaction mixture.[1]
Q3: How can I ensure my solvents and reagents are sufficiently dry?
A3: For solvents, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) is a classic method. A more convenient and often more effective method is to use activated molecular sieves (typically 3Å or 4Å, heated to remove any adsorbed water).[1] For liquid reagents, storage over activated molecular sieves can be effective. Solid reagents should be dried in a vacuum oven. For highly sensitive reactions, working in a glovebox is recommended.[3]
Q4: What is Karl Fischer titration and how can it help?
A4: Karl Fischer titration is a highly accurate analytical method used to determine the water content of a sample.[4] It is a coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide. By using this technique, you can quantify the exact amount of water in your solvents and starting materials, allowing you to ensure that your reaction conditions are truly anhydrous and to troubleshoot inconsistencies in your results.
Q5: Are there any alternatives to isocyanates for carbamate synthesis that are less sensitive to moisture?
A5: Yes, several phosgene-free methods exist. One common method involves the reaction of an alcohol with carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with an amine to form the carbamate. While still benefiting from anhydrous conditions for optimal results, some of these alternative methods can be more tolerant to trace amounts of moisture than isocyanate-based reactions. Another approach is the reaction of amines with CO₂ and an alkylating agent.
Quantitative Impact of Moisture on Carbamate Synthesis
The presence of water has a significant and detrimental effect on the yield and purity of carbamate synthesis from isocyanates. While specific quantitative data is highly dependent on the specific reactants, catalyst, temperature, and solvent system, the following table provides a generalized overview based on typical observations in organic synthesis.
| Water Content in Reaction Solvent (ppm) | Expected Carbamate Yield (%) | Expected Symmetrical Urea Byproduct (%) | General Observations |
| < 10 | > 95% | < 5% | Clean reaction with minimal side products. Ideal for high-purity synthesis. |
| 50 - 100 | 80 - 95% | 5 - 20% | Noticeable formation of urea byproduct, may require purification. |
| 200 - 500 | 50 - 80% | 20 - 50% | Significant byproduct formation. Yield is substantially compromised. |
| > 1000 | < 50% | > 50% | Urea formation can become the dominant reaction pathway. |
Note: These are estimated values and actual results may vary.
Experimental Protocols
Protocol 1: Carbamate Synthesis under Anhydrous Conditions (Glovebox)
This protocol describes the synthesis of a generic carbamate from an alcohol and an isocyanate under a strictly inert atmosphere.
Materials:
-
Anhydrous alcohol
-
Anhydrous isocyanate
-
Anhydrous reaction solvent (e.g., THF, distilled from sodium/benzophenone)
-
Nitrogen-filled glovebox
-
Oven-dried glassware (round-bottom flask, syringe, magnetic stir bar)
-
Septa
Procedure:
-
Preparation: Place all oven-dried glassware and other necessary equipment in the antechamber of the glovebox and evacuate and refill with inert gas for at least three cycles.
-
Reaction Setup: Inside the glovebox, assemble the reaction flask with a magnetic stir bar.
-
Reagent Addition:
-
To the flask, add the anhydrous solvent.
-
Add the anhydrous alcohol (1.0 equivalent) to the solvent and stir until dissolved. .
-
Slowly add the anhydrous isocyanate (1.0 equivalent) to the stirring solution via syringe.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking aliquots inside the glovebox.
-
Work-up (outside the glovebox): Once the reaction is complete, remove the flask from the glovebox. Quench the reaction with a small amount of methanol (to react with any remaining isocyanate). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure carbamate.
Protocol 2: Karl Fischer Titration for Water Content in an Organic Solvent
This protocol provides a general procedure for determining the water content in a solvent like THF using a coulometric Karl Fischer titrator.
Materials:
-
Karl Fischer titrator (coulometric)
-
Anhydrous Karl Fischer reagent
-
Dry syringe and needle
-
Solvent to be tested (e.g., THF)
Procedure:
-
Titrator Preparation: Ensure the Karl Fischer titrator's titration cell is clean and filled with fresh, anhydrous reagent. Run a pre-titration to neutralize any ambient moisture in the cell until the instrument indicates it is dry.
-
Sample Injection:
-
Using a dry syringe, draw a known volume or weight of the organic solvent.
-
Quickly inject the solvent into the titration cell through the septum.
-
-
Titration: The instrument will automatically start the titration. Iodine is generated electrochemically to react with the water in the sample.
-
Endpoint and Calculation: The titration stops when all the water has been consumed. The instrument will display the water content, typically in ppm (parts per million) or as a percentage.
-
Repeatability: For accuracy, perform the measurement in triplicate and average the results.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Crystallization of Carbamate Hydrochloride Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of carbamate hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing carbamate hydrochloride salts?
A1: The main challenges stem from the dual functionality of these molecules. The hydrochloride salt group makes them polar and often highly soluble in polar solvents like water and alcohols, which can make precipitation difficult. The carbamate group can be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH, which are common conditions during crystallization.[1] Balancing solubility, stability, and crystal growth is therefore critical.
Q2: How does the hydrochloride salt affect solvent selection?
A2: The presence of the ionic hydrochloride salt generally increases the compound's polarity. This means that less polar organic solvents, which might be suitable for the parent carbamate, may act as anti-solvents for the salt form.[2] Solvent systems often involve polar solvents like water, ethanol, or methanol to achieve dissolution, followed by the addition of a less polar anti-solvent to induce precipitation.[3][4][5]
Q3: What is the impact of pH on the stability and crystallization of carbamate hydrochloride salts?
A3: pH is a critical parameter. The hydrochloride salt creates an acidic environment in aqueous solutions. While this can enhance solubility, it may also promote the hydrolysis of the carbamate group, especially when heated.[1] Conversely, increasing the pH to neutralize the salt will decrease solubility, which can be a strategy to induce crystallization, but excessively basic conditions can also lead to carbamate degradation.[1][6] Careful control of pH is therefore essential to maintain the integrity of the molecule.
Q4: Are carbamate hydrochloride salts prone to polymorphism?
A4: Yes, like many active pharmaceutical ingredients (APIs), carbamate hydrochloride salts can exhibit polymorphism, meaning they can exist in different crystalline forms. These polymorphs can have different physicochemical properties, including solubility, stability, and melting point. The choice of solvent, cooling rate, and other crystallization conditions can influence which polymorphic form is obtained.
Troubleshooting Guides
Issue 1: No Crystal Formation Upon Cooling
Symptoms: The solution remains clear and no solid precipitates even after cooling for an extended period.
| Potential Cause | Troubleshooting Steps |
| High Solubility: The compound is too soluble in the chosen solvent system. | 1. Concentrate the solution: If using a single solvent, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.[7] 2. Anti-solvent addition: If the compound is dissolved in a good solvent, slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[5] 3. Change the solvent system: Select a solvent in which the compound has lower solubility at room temperature but is still soluble at elevated temperatures. |
| Insufficient Supersaturation: The concentration of the solute is below the threshold required for nucleation. | 1. Evaporate solvent: As above, reduce the volume of the solvent to increase the concentration.[7] 2. Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches can provide nucleation sites.[7] 3. Seeding: Add a few small crystals of the pure compound to the solution to induce crystal growth.[7] |
| Formation of a Stable Supersaturated Solution: The solution is supersaturated, but the energy barrier for nucleation is too high. | 1. Prolonged cooling: Place the solution in a colder environment (e.g., a refrigerator or ice bath) for an extended period. 2. Induce nucleation: Use scratching or seeding as described above. |
Issue 2: Oiling Out Instead of Crystallization
Symptoms: A liquid phase (oil) separates from the solution upon cooling instead of solid crystals.
| Potential Cause | Troubleshooting Steps |
| High Solute Concentration: The concentration of the compound is too high, causing it to come out of solution above its melting point. | 1. Add more solvent: Re-dissolve the oil by adding more of the solvent and heating. Then, allow the more dilute solution to cool slowly.[7] |
| Rapid Cooling: The solution is cooled too quickly, leading to a rapid increase in supersaturation that favors the formation of an oil over an ordered crystal lattice. | 1. Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before placing it in a colder environment. Insulating the flask can also help. |
| Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out. | 1. Purify the crude material: Consider an additional purification step, such as column chromatography or an acid-base extraction, before attempting crystallization. 2. Use a different solvent: Impurities may be more soluble in a different solvent system, allowing the desired compound to crystallize. |
Issue 3: Low Crystal Yield
Symptoms: Only a small amount of solid crystallizes out of the solution.
| Potential Cause | Troubleshooting Steps |
| Compound is too soluble in the mother liquor: A significant amount of the compound remains dissolved in the solvent even after cooling. | 1. Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound in the mother liquor. 2. Partially evaporate the solvent: Before cooling, reduce the volume of the solvent to increase the overall yield upon crystallization.[7] 3. Change the solvent system: Use a solvent in which the compound is less soluble at low temperatures. |
| Premature filtration: The crystals were filtered before crystallization was complete. | 1. Allow more time for crystallization: Ensure the solution has been allowed to stand at a low temperature for a sufficient amount of time to maximize crystal formation. |
| Using too much solvent for washing: The crystallized product is re-dissolving during the washing step. | 1. Use a cold solvent for washing: Always wash the crystals with a minimal amount of ice-cold solvent. 2. Use a less effective solvent for washing: If possible, wash the crystals with a solvent in which the compound is even less soluble. |
Issue 4: Suspected Carbamate Degradation
Symptoms: The final product shows impurities by analysis (e.g., TLC, HPLC, NMR) that were not present in the starting material, or there is a noticeable color change.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the carbamate group: The combination of heat and the acidic environment from the hydrochloride salt can cause the carbamate to hydrolyze.[1][6][8] | 1. Lower the crystallization temperature: If possible, use a solvent system that allows for dissolution at a lower temperature. 2. Minimize heating time: Dissolve the compound quickly and proceed to the cooling step without prolonged heating. 3. pH adjustment: Carefully adjust the pH of the solution to be closer to neutral before heating, if this does not cause premature precipitation. However, be cautious as a basic pH can also promote carbamate hydrolysis.[1][6] |
| Thermal degradation: The compound may be unstable at the boiling point of the chosen solvent. | 1. Choose a lower-boiling solvent: Select a solvent that will dissolve the compound at a lower temperature. 2. Use a vacuum: If concentrating the solution, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. |
Data Presentation
Table 1: Solubility of Selected Carbamate Salts
| Compound | Solvent | Solubility | Temperature |
| Bethanechol Chloride | Water | Very soluble[9] | 25 °C |
| Ethanol | Freely soluble[9] | 25 °C | |
| Absolute Ethanol | Soluble (for recrystallization)[3] | N/A | |
| DMSO | ~11.11 mg/mL[10] | 25 °C | |
| Pyridostigmine Bromide | Water | Very soluble (~1000 mg/mL)[11][12] | 25 °C |
| Ethanol (95%) | Freely soluble (~100 mg/mL)[11] | 25 °C | |
| DMSO | ~50 mg/mL[13] | 25 °C | |
| Neostigmine Bromide | Water | Freely soluble (~500 mg/mL)[4] | 25 °C |
| Ethanol | Soluble[4] | 25 °C | |
| Rivastigmine Tartrate | Ethanol | ~16 mg/mL[14] | 25 °C |
| DMSO | ~25 mg/mL[14] | 25 °C | |
| Ethyl Acetate | Recrystallization solvent[15] | N/A |
Note: "Freely soluble" and "Very soluble" are qualitative terms from pharmacopeia and indicate high solubility.
Experimental Protocols
Protocol 1: Cooling Crystallization of Bethanechol Chloride from Ethanol
This protocol is a general guideline based on patent literature for the purification of bethanechol chloride.[3]
-
Dissolution: In a suitable flask, dissolve the crude bethanechol chloride in a minimal amount of absolute ethanol by heating gently. The amount of ethanol should be just enough to fully dissolve the solid at the elevated temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 2-4% by weight of the crude product) and heat for a short period.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this process.
-
Complete Crystallization: To maximize the yield, place the flask in an ice bath or refrigerator for at least one hour to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold absolute ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Anti-Solvent Crystallization of a Carbamate Hydrochloride Salt
This is a general protocol applicable when a compound is soluble in one solvent but insoluble in another miscible solvent.
-
Dissolution: Dissolve the crude carbamate hydrochloride salt in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or water) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a miscible "poor" solvent (an anti-solvent, e.g., diethyl ether, ethyl acetate, or acetone) dropwise to the stirred solution until a persistent cloudiness (turbidity) is observed.
-
Re-dissolution: Gently warm the turbid mixture until it becomes a clear solution again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The decrease in temperature and the presence of the anti-solvent will cause the compound to crystallize.
-
Complete Crystallization: Cool the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a solvent mixture (good solvent/anti-solvent in a ratio that does not readily dissolve the crystals) or with the pure anti-solvent, pre-chilled.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for cooling crystallization.
Caption: Decision tree for troubleshooting lack of crystal formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103936624A - Preparation method of bethanechol chloride - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Bethanechol chloride | AChR | TargetMol [targetmol.com]
- 11. Pyridostigmine Bromide Tablets, USP Rx only [dailymed.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Pyridostigmine bromide | AChE | TargetMol [targetmol.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Purity Analysis and Validation of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative overview of analytical methodologies for the purity analysis and validation of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, a key chemical intermediate. While specific validated methods for this compound are not extensively published, this document extrapolates from established analytical techniques for structurally similar carbamate compounds to provide a robust framework for method development and validation.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on factors such as the expected impurities, required sensitivity, and the analytical instrumentation available. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods are the most common approaches for the analysis of carbamate compounds.
Table 1: Comparison of Potential Analytical Methods for this compound Purity Analysis
| Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, versatile with various detectors (UV, MS). | Requires solubility of the analyte, can be more time-consuming for method development. | Assay, impurity profiling, and stability testing. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Analysis of volatile organic impurities and residual solvents. |
| Potentiometric Titration | Measurement of the potential difference between two electrodes to determine the endpoint of a titration. | Simple, cost-effective, and provides a direct measure of the primary amine content. | Less specific than chromatographic methods, may not detect non-basic impurities. | Assay of the hydrochloride salt. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification of substances by measuring the intensity of NMR signals relative to a certified internal standard.[1][2] | Highly accurate and precise, does not require a reference standard of the analyte, provides structural information. | Requires specialized equipment and expertise, lower sensitivity compared to chromatographic methods. | Absolute quantification and characterization of reference standards. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is adapted from protocols for similar carbamate compounds and is suitable for determining the purity and identifying potential impurities.[3]
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm or MS in positive ion mode
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is designed to detect and quantify volatile impurities, such as residual solvents from the synthesis process.[4]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Methanol or another suitable solvent (GC grade)
-
This compound sample
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Injection Mode: Split (e.g., 50:1)
Sample Preparation:
-
Accurately weigh and dissolve approximately 100 mg of the sample in 1 mL of a suitable solvent (e.g., methanol).
-
Vortex to ensure complete dissolution.
Potentiometric Titration for Assay of the Hydrochloride Salt
This method provides a straightforward assay of the hydrochloride salt content by titrating the amine hydrochloride with a strong base.
Instrumentation:
-
Potentiometric titrator with a pH electrode
Reagents:
-
0.1 M Sodium Hydroxide (standardized)
-
Ethanol or a mixture of ethanol and water
-
This compound sample
Procedure:
-
Accurately weigh approximately 200-300 mg of the sample and dissolve it in 50 mL of ethanol or an ethanol/water mixture.
-
Titrate the solution with standardized 0.1 M sodium hydroxide, recording the pH change.
-
Determine the endpoint from the titration curve (the point of maximum inflection).
-
Calculate the percentage purity based on the volume of titrant consumed.
Method Validation
Validation of the chosen analytical method is critical to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradation products. | The analyte peak should be well-resolved from all other peaks. Peak purity analysis should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response. | Correlation coefficient (r²) > 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the assay of the drug substance. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, and temperature are slightly varied. |
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the analytical and validation processes.
Caption: Workflow for Purity Analysis.
Caption: Method Validation Workflow.
By employing a combination of these analytical techniques and adhering to rigorous validation protocols, researchers and drug development professionals can confidently assess the purity of this compound, ensuring its quality and suitability for downstream applications.
References
- 1. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Quantitative NMR Spectroscopy to the Quality Evaluation of Diclofenac Gargles as Hospital Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
Comparative study of carbamate synthesis methods (e.g., phosgene vs. non-phosgene routes)
The synthesis of carbamates, a crucial functional group in a vast array of pharmaceuticals, agrochemicals, and polymers, stands at a crossroads. The long-established route employing the highly toxic phosgene and its derivatives, while effective, is fraught with significant environmental, health, and safety concerns.[1] This has catalyzed the development of a diverse range of non-phosgene methodologies aimed at enhancing the sustainability of carbamate production. This guide provides a comparative analysis of phosgene and non-phosgene routes to carbamate synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Carbamate Synthesis Methods
The choice of a carbamate synthesis method is a critical decision in chemical and pharmaceutical development, with significant implications for yield, purity, scalability, and safety. The following table summarizes quantitative data for various key methods, facilitating a direct comparison.
| Synthesis Route | Key Reagents | Typical Yield (%) | Temperature (°C) | Pressure (atm) | Catalyst | Key Advantages | Key Disadvantages |
| Phosgene Route | Phosgene (or triphosgene), Amine, Alcohol | 80-95 | 0 - RT | 1 | - | High yields, well-established | Extreme toxicity of phosgene, corrosive HCl byproduct, requires stringent safety measures[1][2] |
| Dimethyl Carbonate (DMC) Route | Dimethyl Carbonate, Amine | 70-95 | 80-170 | 1 | Base (e.g., DBU, TBD) | Phosgene-free, DMC is a greener reagent[1][3] | Higher temperatures required, potential for side reactions |
| Carbon Dioxide (CO₂) Route | Carbon Dioxide, Amine, Alkyl Halide | 45-92[4] | RT - 80 | 1 - high pressure | Base (e.g., DBU, Cs₂CO₃)[4][5] | Utilizes a renewable C1 source, environmentally benign[2] | Can require high pressure, potential for N-alkylation byproduct[4] |
| Oxidative Carbonylation | Carbon Monoxide, Amine, Alcohol, Oxidant | 70-95 | 100-180 | 1 - >40 | Pd, Rh, or Au catalyst[6][7] | High yields, direct synthesis | Use of toxic CO, often requires high pressures and expensive catalysts[6] |
| Reductive Carbonylation | Aromatic Nitro Compound, Carbon Monoxide, Alcohol | 60-90 | 150-200 | High | Ru or Pd catalyst[2][8] | Utilizes readily available nitro compounds | High temperatures and pressures, catalyst sensitivity |
Reaction Pathways and Experimental Workflows
To visually delineate the chemical transformations and procedural steps, the following diagrams illustrate the reaction pathways for the primary synthesis routes and a comparative experimental workflow.
Phosgene Route: Reaction Pathway
Non-Phosgene Routes: A Comparative Workflow
Dimethyl Carbonate (DMC) Route: Reaction Pathway
Carbon Dioxide (CO₂) Route: Reaction Pathway
Oxidative Carbonylation Route: Reaction Pathway
Detailed Experimental Protocols
Phosgene Route: Synthesis of Ethyl Phenylcarbamate
Materials: Aniline, phosgene (or a solution in a suitable solvent like toluene), ethanol, pyridine, toluene (dry), dilute hydrochloric acid, anhydrous magnesium sulfate.[1]
Procedure:
-
A solution of aniline in dry toluene is cooled in an ice bath.
-
A solution of phosgene in toluene is added dropwise to the aniline solution while maintaining the temperature below 10°C. The reaction is highly exothermic.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature to ensure the formation of the intermediate phenyl isocyanate.
-
Excess phosgene and solvent are removed under reduced pressure.
-
The crude phenyl isocyanate is dissolved in dry toluene and cooled in an ice bath.
-
A solution of ethanol and pyridine in toluene is added dropwise to the isocyanate solution.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl phenylcarbamate.
-
The product can be purified by column chromatography.
Dimethyl Carbonate (DMC) Route: Synthesis of a Carbamate
Materials: Amine, dimethyl carbonate (DMC), catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene - TBD).
Procedure:
-
The amine and an excess of dimethyl carbonate are charged into a reaction vessel equipped with a reflux condenser.
-
The catalyst (e.g., TBD) is added to the mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 80°C) and stirred for a designated time (e.g., 4 hours).[9]
-
Upon completion, the excess dimethyl carbonate and any volatile byproducts are removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Carbon Dioxide (CO₂) Route: Continuous-Flow Synthesis
Materials: Amine, alkyl bromide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), acetonitrile (MeCN), carbon dioxide (CO₂).[4][10]
Procedure:
-
A continuous-flow system (e.g., Vapourtec E-series) with a coil reactor is utilized.[4][10]
-
A solution of the amine (1.0 equiv.), the corresponding alkyl bromide (2.0 equiv.), and DBU (2.0 equiv.) is prepared in acetonitrile.[4][10]
-
The reactor is heated to 70°C, and a back-pressure regulator is set to 3 bar.[10]
-
The reagent mixture is pumped through the reactor at a flow rate of 250 μL/min, while CO₂ is introduced at a flow rate of 6.0 mL/min.[10]
-
The product is collected over a period of 50 minutes. The continuous nature of this process allows for safe and efficient synthesis.[4][11]
Oxidative Carbonylation Route: Palladium-Catalyzed Synthesis
Materials: Amine, carbon monoxide (CO), alcohol (e.g., ethanol), palladium catalyst (e.g., Pd/C), promoter (e.g., NaI), oxidant (e.g., air or pure oxygen), dichloromethane, anhydrous magnesium sulfate.[1]
Procedure:
-
The amine, alcohol, palladium catalyst, and promoter are charged into a high-pressure autoclave.
-
The autoclave is sealed and purged with carbon monoxide.
-
The autoclave is then pressurized with carbon monoxide and the oxidant.
-
The reaction mixture is heated to the desired temperature and stirred for the specified reaction time.
-
After cooling and depressurizing the autoclave, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude carbamate, which can be further purified by chromatography.
Conclusion
The shift away from phosgene-based carbamate synthesis is a clear and necessary progression towards a more sustainable chemical industry.[1] While the traditional method is well-understood and broadly applicable, its high toxicity and significant waste generation are major drawbacks. Non-phosgene routes, particularly those utilizing dimethyl carbonate and carbon dioxide, offer significantly safer and more environmentally friendly alternatives. The DMC route provides a favorable balance of being phosgene-free while often proceeding under milder conditions than CO₂-based methods.[1] Oxidative and reductive carbonylation also present viable alternatives, though the reliance on carbon monoxide and often precious metal catalysts requires careful consideration.[1] The optimal synthesis route will ultimately depend on a variety of factors, including the specific carbamate target, the scale of the reaction, and the available infrastructure. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the synthesis of these vital chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. A novel catalytic synthesis of carbamates by oxydative alkoxycarbonylation of amines in the presence of palladium and iodide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl (4-aminocyclohexyl)carbamate Hydrochloride: An Uncharted Territory in CDK4/6 Inhibition
A comprehensive review of publicly available scientific literature reveals no current evidence to support the classification of Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor. Consequently, a direct comparison of its performance against established CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib is not feasible at this time.
While the chemical structure of this compound is known, its biological mechanism of action remains largely uncharacterized in published research. Searches of prominent scientific databases and chemical repositories do not yield any studies investigating its potential interaction with CDK4/6 or its effects on the cell cycle pathways regulated by these kinases.
The Established Landscape of CDK4/6 Inhibitors
In contrast, Palbociclib, Ribociclib, and Abemaciclib are well-documented small molecule inhibitors that have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] These drugs function by selectively targeting the CDK4 and CDK6 enzymes, which are critical for cell cycle progression.
The binding of D-type cyclins to CDK4 and CDK6 initiates the phosphorylation of the Retinoblastoma protein (Rb).[1] This event releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to cell cycle arrest at the G1 checkpoint and subsequent suppression of tumor cell proliferation.[3][4]
Comparative Data of Approved CDK4/6 Inhibitors
The efficacy and safety of Palbociclib, Ribociclib, and Abemaciclib have been extensively evaluated in numerous clinical trials. While direct head-to-head comparisons are limited, data from their respective pivotal trials provide a basis for understanding their clinical profiles.
| Inhibitor | Pivotal Trial(s) | Median Progression-Free Survival (PFS) in combination with Letrozole |
| Palbociclib | PALOMA-2 | 24.8 months |
| Ribociclib | MONALEESA-2 | 25.3 months |
| Abemaciclib | MONARCH 3 | 28.18 months |
This table presents a simplified summary of data from different clinical trials and should not be considered a direct comparison.
Experimental Protocols for Evaluating CDK4/6 Inhibition
The characterization of a novel compound as a CDK4/6 inhibitor involves a series of well-defined experimental protocols. These assays are designed to assess the compound's direct enzymatic inhibition, its effect on cellular proliferation, and its mechanism of action within the cell.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CDK4/cyclin D and CDK6/cyclin D complexes.
Methodology:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes are incubated with a known substrate (e.g., a peptide derived from the Retinoblastoma protein) and ATP.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Proliferation Assays
Objective: To assess the effect of the compound on the growth of cancer cell lines that are dependent on CDK4/6 activity (e.g., MCF-7, T-47D).
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 3-5 days), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
Western Blot Analysis for Target Engagement
Objective: To confirm that the compound inhibits CDK4/6 activity within the cell by assessing the phosphorylation status of downstream targets.
Methodology:
-
Cancer cells are treated with the test compound for a specified duration.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Rb (pRb) at serine residues 780 and 795, as well as total Rb and a loading control (e.g., β-actin).
-
A decrease in the levels of pRb in treated cells compared to untreated controls indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the established CDK4/6 signaling pathway and the typical workflow for evaluating a potential inhibitor, the following diagrams are provided.
Caption: The CDK4/6-Cyclin D-Rb-E2F signaling pathway controlling the G1/S cell cycle transition.
Caption: A typical experimental workflow for the evaluation of a potential CDK4/6 inhibitor.
References
- 1. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. Abemaciclib: The Newest CDK4/6 Inhibitor for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors for hormone receptor-positive/human epidermal growth factor receptor 2 negative advanced breast cancer: A rapid health technology assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cyclohexylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyclohexylcarbamate derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets. The information presented is curated from recent scientific literature to support researchers and professionals in the field of drug discovery and development.
Introduction: The Versatility of the Cyclohexylcarbamate Scaffold
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its capacity to act as a peptide bond surrogate, thereby improving cell membrane permeability.[1] The cyclohexylcarbamate scaffold, in particular, has emerged as a privileged structure in the design of potent and selective inhibitors for a range of therapeutic targets. This guide will delve into the SAR of these derivatives against key enzymes such as Fatty Acid Amide Hydrolase (FAAH) and cholinesterases, as well as their potential as antiproliferative agents.
Comparative Biological Activity of Cyclohexylcarbamate Derivatives
The biological activity of cyclohexylcarbamate derivatives is highly dependent on the nature and position of substituents on both the cyclohexyl and the aryl rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on inhibitory potency.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[2] Inhibition of FAAH is a promising therapeutic strategy for the management of pain, anxiety, and other neurological disorders.[3]
Table 1: Structure-Activity Relationship of Cyclohexylcarbamic Acid Biphenyl Ester Derivatives as FAAH Inhibitors [2][4]
| Compound | R (Position on Proximal Phenyl Ring) | pIC50 | IC50 (nM) |
| URB524 | H | 7.20 | 63 |
| 1a | 4-F | 7.22 | 60 |
| 1b | 4-Cl | 7.15 | 71 |
| 1c | 4-CH3 | 7.30 | 50 |
| 1d | 4-OCH3 | 7.36 | 44 |
| 1e | 4-OH | 7.49 | 32 |
| 1f | 4-NH2 | 7.55 | 28 |
| 1g | 4-CONH2 | 7.70 | 20 |
| 2a | 2-F | 6.89 | 129 |
| 2b | 2-Cl | 6.82 | 151 |
| 2c | 2-CH3 | 6.96 | 110 |
| URB597 | 3'-CONH2 (on distal phenyl ring) | 8.34 | 4.6 |
Key SAR Insights for FAAH Inhibition:
-
Substitution on the Proximal Phenyl Ring: Small, polar groups at the para position of the proximal phenyl ring generally lead to slightly better FAAH inhibition than the unsubstituted parent compound (URB524).[2]
-
Substitution on the Distal Phenyl Ring: The introduction of a carbamoyl group at the meta position of the distal phenyl ring, as seen in URB597, dramatically increases inhibitory potency.[4]
-
Steric Hindrance: Bulky substituents, particularly at the ortho position of the proximal phenyl ring, tend to decrease inhibitory activity.[2]
Cholinesterase Inhibitors
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of acetylcholine, a neurotransmitter. They are used in the treatment of Alzheimer's disease and myasthenia gravis.[5][6]
Table 2: Anticholinesterase Activity of cis- and trans-3-Arylaminocyclohexyl N,N-Dimethylcarbamate Derivatives [7]
| Compound | Stereochemistry | R | BuChE IC50 (mmol/L) |
| 5a' | trans | H | > 0.5 |
| 6a' | cis | H | 0.18 |
| 5b' | trans | 4-CH3 | > 1.3 |
| 6b' | cis | 4-CH3 | 0.14 |
| 5c' | trans | 4-OCH3 | 0.11 |
| 6c' | cis | 4-OCH3 | 0.11 |
Key SAR Insights for Cholinesterase Inhibition:
-
Selectivity: These carbamate derivatives showed selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[7]
-
Effect of Methoxy Group: The presence of a methoxy group on the aryl ring enhanced the anticholinesterase activity.[7]
-
Stereochemistry: In this series, both cis and trans isomers with the methoxy substituent exhibited the highest activity.[7]
Antiproliferative Activity
The cyclohexyl scaffold is also found in compounds with potential anticancer properties. While direct data on cyclohexylcarbamates is limited, related cycloalkanecarboxamide derivatives have shown promising antiproliferative activity.
Table 3: Antiproliferative Activity of Cycloalkanecarboxamide Derivatives
| Compound | Cycloalkane Ring | R | Cancer Cell Line | IC50 (µM) |
| 1f | Cyclohexyl | p-(tert-butyl)benzenesulfonate | Various | Broad-spectrum |
| 1g | Cyclohexyl | p-fluorobenzenesulfonate | HT29 (Colon) | 4.73 |
Key SAR Insights for Antiproliferative Activity:
-
Broad-Spectrum Activity: The presence of a cyclohexyl ring coupled with a substituted benzenesulfonate moiety can lead to broad-spectrum anticancer activity.
-
Potency against Colon Cancer: A cyclohexyl derivative with a p-fluorobenzenesulfonate group demonstrated potent activity against the HT29 colon cancer cell line.
Experimental Protocols
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Methodology: The inhibitory potency of the test compounds against FAAH is determined using a fluorometric assay.
-
Enzyme Source: Recombinant human or rat FAAH is used.
-
Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) is utilized.
-
Assay Buffer: A typical assay buffer is 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Procedure: a. The test compound, dissolved in DMSO, is pre-incubated with the FAAH enzyme in the assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the AAMCA substrate. c. The hydrolysis of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC). d. The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm.
-
Data Analysis: The rate of reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cholinesterase Inhibition Assay (Ellman's Method)
Methodology: The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is measured using a modified Ellman's method.
-
Enzyme Source: Commercially available AChE from Electrophorus electricus and BChE from equine serum are used.
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.
-
Reagents: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Procedure: a. The test compound is incubated with the respective enzyme (AChE or BChE) in a phosphate buffer (pH 8.0). b. The substrate (ATCI or BTCI) and DTNB are added to initiate the reaction. c. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. d. The absorbance of the solution is measured at 412 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are then determined.
Antiproliferative Assay (MTT Assay)
Methodology: The antiproliferative activity of the compounds is evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., HT29, MCF-7, A549) are used.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). c. After the incubation period, the MTT solution is added to each well. d. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values, the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.
Visualizing Molecular Interactions and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the inhibition of FAAH and the role of CDK12, a target for related cyclohexyl-containing compounds.
Experimental Workflow
The following diagram outlines a typical workflow for a structure-activity relationship study of novel cyclohexylcarbamate derivatives.
Logical Relationships in SAR
The following diagram illustrates the key structural features influencing the FAAH inhibitory activity of cyclohexylcarbamate derivatives.
References
- 1. Inhibition of FAAH confers increased stem cell migration via PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexylcarbamic Acid 3‘- or 4‘-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies [escholarship.org]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for Carbamate Intermediates
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of carbamate intermediates is a critical aspect of pharmaceutical development and quality control. Carbamates, and their derivatives, are integral structural motifs in a wide array of therapeutic agents.[1][2] The validation of analytical methods used to quantify these intermediates is not only a regulatory requirement but also fundamental to ensuring the safety and efficacy of the final drug product.[3][4] This guide provides a comparative overview of common analytical techniques for the validation of methods used in the analysis of carbamate intermediates, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data and detailed protocols.
International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring data is reliable and reproducible.[5][6][7] Key validation parameters include specificity, linearity, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[5][8]
Comparison of Analytical Methods
The choice between HPLC and GC for the analysis of carbamate intermediates depends on the specific properties of the analyte, such as volatility and thermal stability.[9][10]
| Analytical Method | Principle | Common Detector | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[11] | UV, Fluorescence (FLD), Mass Spectrometry (MS)[10][12][13] | Versatile for a wide range of compounds, including non-volatile and thermally labile carbamates.[9][14] | Lower resolution compared to GC for some compounds, mobile phase can be costly. |
| Gas Chromatography (GC) | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[10] | Flame Ionization (FID), Mass Spectrometry (MS)[10] | High separation efficiency and sensitivity, especially for volatile compounds.[9] | Not suitable for non-volatile or thermally labile compounds without derivatization.[9][14] |
Data Presentation: Performance Characteristics
The following tables summarize typical performance characteristics for HPLC and GC methods for the analysis of carbamate intermediates, based on published data for similar compounds.
Table 1: HPLC Method Performance for Carbamate Analysis
| Validation Parameter | Typical Acceptance Criteria (ICH) | HPLC-UV[12] | HPLC-FLD (with derivatization)[13] |
| Linearity (R²) | ≥ 0.995 | > 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 80-120% | 98-102% | 95-105% |
| Precision (RSD%) | ≤ 2% | < 1.5% | < 5% |
| LOD | Signal-to-Noise ≥ 3:1 | 1 - 5 µg/L | 0.1 - 1 µg/L |
| LOQ | Signal-to-Noise ≥ 10:1 | 5 - 15 µg/L | 0.5 - 3 µg/L |
Table 2: GC-MS Method Performance for Carbamate Analysis
| Validation Parameter | Typical Acceptance Criteria (ICH) | GC-MS[13][15] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% | 90-110% |
| Precision (RSD%) | ≤ 15% for trace analysis | < 10% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 - 1 µg/L |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.5 - 5 µg/L |
Experimental Protocols
Detailed and standardized protocols are crucial for the successful validation and transfer of analytical methods.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general guideline for the analysis of a carbamate intermediate.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the carbamate intermediate reference standard.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.[16]
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For drug product analysis, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering matrix components.[12]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for the specific carbamate intermediate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for volatile carbamate intermediates or those that can be derivatized.
-
Sample Preparation (including derivatization if necessary):
-
Prepare stock and calibration standards as described for the HPLC method.
-
If the carbamate is not sufficiently volatile, a derivatization step is required. This typically involves reacting the analyte to form a more volatile and thermally stable derivative.
-
An extraction and cleanup procedure, such as the QuEChERS method, may be employed for complex matrices.[14]
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector.[14]
-
Column: A polar capillary column is often used for carbamate analysis.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: A typical workflow for analytical method validation.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
The Decisive Role of Geometry: A Comparative Guide to Cis and Trans Isomers in Biological Assays
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. Geometric isomers, specifically cis and trans isomers, offer a compelling illustration of this principle. These isomers share the same molecular formula and connectivity but differ in the spatial orientation of substituent groups around a non-rotating bond, typically a carbon-carbon double bond. This subtle structural variance can lead to dramatically different interactions with biological targets, resulting in significant disparities in potency, efficacy, and metabolic stability. This guide provides an objective comparison of the performance of well-characterized cis and trans isomers in biological assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Spotlight on Isomeric Pairs: Resveratrol and Tamoxifen
Two classic examples underscore the profound biological impact of cis-trans isomerism: the naturally occurring polyphenol, resveratrol, and the synthetic selective estrogen receptor modulator (SERM), tamoxifen.
-
Resveratrol: Found in grapes and red wine, resveratrol exists in both trans and cis forms. The trans isomer is the more stable and biologically active form, lauded for its antioxidant, anti-inflammatory, and cardioprotective properties. A key mechanism of its action is the activation of SIRT1, a deacetylase enzyme involved in cellular regulation and longevity. In contrast, cis-resveratrol, often formed by UV light exposure, generally exhibits weaker biological effects.
-
Tamoxifen: A cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, tamoxifen is a prodrug metabolized into more active forms, primarily 4-hydroxytamoxifen. The geometric isomerism of 4-hydroxytamoxifen is crucial; the trans isomer (also known as (Z)-4-hydroxytamoxifen) is a potent antiestrogen, whereas the cis isomer ((E)-4-hydroxytamoxifen) displays significantly reduced antiestrogenic activity and can even act as a partial estrogen agonist.
Quantitative Comparison of Isomer Activity
The following table summarizes key quantitative data from biological assays, highlighting the functional differences between these isomeric pairs.
| Compound | Isomer | Assay | Metric | Value |
| Resveratrol | trans | SIRT1 Activation | EC50 | ~5-50 µM |
| Resveratrol | cis | SIRT1 Activation | EC50 | >100 µM (Largely inactive) |
| Resveratrol | trans | COX-1 Inhibition | IC50 | 15 µM |
| Resveratrol | cis | COX-1 Inhibition | IC50 | 27 µM |
| 4-Hydroxytamoxifen | trans | Estrogen Receptor Binding | IC50 | ~2.5 nM |
| 4-Hydroxytamoxifen | cis | Estrogen Receptor Binding | IC50 | ~350 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
SIRT1 Activation Assay (Fluorogenic)
Objective: To determine the half-maximal effective concentration (EC50) of a compound for activating the deacetylase activity of the SIRT1 enzyme.
Methodology:
-
A recombinant human SIRT1 enzyme is incubated with a fluorogenic acetylated peptide substrate derived from a known SIRT1 target, such as p53. The substrate contains a fluorophore (e.g., aminomethyl coumarin - AMC) quenched by the acetylated lysine.
-
The test compounds (trans-resveratrol and cis-resveratrol) are serially diluted and added to the enzyme-substrate mixture.
-
The reaction is initiated by the addition of the co-substrate NAD+.
-
As SIRT1 deacetylates the lysine residue, a developer solution containing a protease (e.g., trypsin) cleaves the peptide backbone, releasing the unquenched fluorophore.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[1]
-
EC50 values are calculated by plotting the rate of fluorescence increase against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cyclooxygenase-1 (COX-1) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of COX-1.
Methodology:
-
Purified COX-1 enzyme (often ovine) is pre-incubated with various concentrations of the test inhibitors (trans-resveratrol and cis-resveratrol) in a reaction buffer containing a heme cofactor.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
COX-1 converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase activity of COX-1 is often measured using a colorimetric or fluorometric probe (e.g., Amplex Red) that detects the hydroperoxide products.[2]
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to an inhibition curve.[3]
Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the IC50 of a compound for displacing a radiolabeled ligand from the estrogen receptor, thereby assessing its binding affinity.
Methodology:
-
A source of estrogen receptors, typically rat uterine cytosol or purified recombinant human ERα, is prepared in an appropriate buffer.[4]
-
A constant, low concentration of a high-affinity radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor compounds (trans-4-hydroxytamoxifen and cis-4-hydroxytamoxifen) are added to the incubation mixture.[4]
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex, which is then pelleted by centrifugation.[4]
-
The amount of radioactivity in the pellet is quantified using liquid scintillation counting.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated from the resulting competitive binding curve.[4]
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved.
Caption: Antagonistic mechanism of trans-4-hydroxytamoxifen on the Estrogen Receptor.
Caption: General workflow for a competitive binding assay.
References
Efficacy of Benzyl (4-aminocyclohexyl)carbamate hydrochloride in cell-based assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various transglutaminase 2 (TG2) inhibitors in cell-based assays. The data presented is compiled from publicly available experimental results.
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a range of cellular processes and its dysregulation is associated with various diseases, including celiac disease, cancer, and neurodegenerative disorders.[1][2] As such, the development of potent and specific TG2 inhibitors is a significant area of therapeutic research. This guide focuses on the efficacy of several prominent TG2 inhibitors in relevant cell-based models, offering a comparative analysis to inform inhibitor selection and future drug development efforts.
Efficacy of TG2 Inhibitors: A Comparative Summary
The following table summarizes the quantitative data on the efficacy of different TG2 inhibitors in various cell-based assays. This data is crucial for comparing the potency and cellular effects of these compounds.
| Compound | Assay Type | Cell Line | Concentration | Efficacy Metric | Result | Reference |
| ZED1227 | Gluten-induced mucosal damage | Human duodenal biopsies | 10 mg, 50 mg, 100 mg | Attenuation of mucosal injury | Significant attenuation at all doses (p<0.001) | [3] |
| Intraepithelial lymphocyte density | Human duodenal biopsies | 100 mg | Reduction in lymphocytes | -9.6 cells per 100 epithelial cells | [3] | |
| ERW1041 | TG2-mediated cross-linking | Caco-2 cells | 10 µM - 100 µM | Inhibition of TG2 activity | ~32% inhibition at 10 µM, ~70% at 100 µM | [4] |
| Epithelial transport of gliadin peptide | Caco-2 cells | Not specified | Inhibition of transport | Dose-dependent inhibition | [4] | |
| TG2 activity in cell lysates | Caco-2 cells | 10 µM | Inhibition of TG2 activity | 45 ± 19% remaining activity | [4][5] | |
| PX-12 | TG2-mediated cross-linking | Recombinant TG2 | 10 µM | Inhibition of TG2 activity | 15 ± 3% remaining activity (more effective than ERW1041) | [4][5] |
| TG2 activity in cell lysates | Caco-2 cells | 10 µM | Inhibition of TG2 activity | 12 ± 7% remaining activity (more effective than ERW1041) | [4][5] | |
| TG2 activity on confluent Caco-2 cells | Caco-2 cells | Not specified | Inhibition of TG2 activity | No inhibition observed | [4][5] | |
| NCEG2 & NCEG-RHB | Real-Time Cell Migration | MDA-MB-436 cells | 25 µM | Inhibition of cell motility | Data not quantified in abstract | [6] |
| FITC derivative 23 | TG2 Inhibition | Not specified | Not specified | kinact/KI | 1186 × 103 M−1min−1 (highly potent) | [6] |
| LDN27219 | Extracellular TG2 activity | Caco-2 cells | 10 µM, 100 µM | Inhibition of cross-linking | (70 ± 10)% at 10 µM, (42 ± 9)% at 100 µM | [7] |
| KCC009 | Extracellular TG2 activity | Caco-2 cells | Not specified | Reduction in TG2 activity | ~30%–40% reduction | [7] |
| Cysteamine | Extracellular TG2 activity | Caco-2 cells | Not specified | Reduction in TG2 activity | ~30%–40% reduction | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.
TG2-Mediated Cross-Linking Assay in Caco-2 Cells
This assay quantifies the enzymatic activity of extracellular TG2 on the surface of Caco-2 intestinal epithelial cells.
-
Cell Culture: Caco-2 cells are cultured to confluence. For some experiments, cells are stimulated with 1000 IU/mL of IFN-γ for 48 hours to induce TG2 expression.[4]
-
Inhibitor Treatment: Cells are incubated with varying concentrations of the TG2 inhibitor (e.g., ERW1041, PX-12) for a specified period.
-
Substrate Incubation: The TG2 substrate, 5-biotinamidopentylamine (5BP), is added to the cells and incubated for 3 hours at 37°C.[7]
-
Quantification: The cross-linking of 5BP to the cell surface is quantified using fluorometry. The fluorescence intensity is proportional to the TG2 activity.
Cell Viability Assay
This assay assesses the cytotoxicity of the TG2 inhibitors.
-
Cell Culture: Caco-2 cells are seeded in 96-well plates and grown to confluence.
-
Inhibitor Incubation: The cells are treated with a range of concentrations of the test compounds (e.g., ERW1041, PX-12) for 24 hours.[4]
-
Resazurin Assay: A resazurin-based fluorometric assay is used to determine cell viability. Resazurin is reduced by viable cells to the fluorescent resorufin, and the fluorescence is measured to quantify the number of living cells.[4][5]
Real-Time Cell Migration Assay
This assay measures the effect of TG2 inhibitors on cancer cell motility.
-
Cell Seeding: MDA-MB-436 cells are placed in the top chambers of CIM-16 plates.
-
Inhibitor and Chemoattractant: The cells are treated with the TG2 inhibitor (e.g., NCEG2, NCEG-RHB) at a concentration of 25 µM. The bottom chambers are filled with a medium containing 5% FBS as a chemoattractant.[6]
-
Real-Time Monitoring: Cell migration is monitored in real-time every 15 minutes for 24 hours using the xCELLigence RTCA system.[6]
Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: TG2 signaling pathway in celiac disease and the point of inhibitor intervention.
Caption: Experimental workflow for a cell-based TG2 cross-linking activity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease-In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting transglutaminase 2: pathways to celiac disease therapies - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Carbamate-Based and Structurally Related CDK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While designed to target specific Cyclin-Dependent Kinases (CDKs), off-target activity can lead to unexpected biological effects and potential toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of several CDK inhibitors, including those with carbamate-related structural motifs, offering insights into their polypharmacology.
This report details the inhibitory activity of selected compounds against a panel of kinases, outlines the experimental methodologies used to determine this activity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several CDK inhibitors against a range of CDKs and other kinases. This quantitative data highlights the varying degrees of selectivity and potent off-target interactions.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) |
| JNJ-7706621 | CDK1 | 9 | Aurora A | 11 |
| CDK2 | 3 | Aurora B | 15 | |
| CDK3 | 3 | VEGF-R2 | 154-254 | |
| CDK4 | 58 | FGF-R2 | 154-254 | |
| CDK6 | 253 | GSK3β | 154-254 | |
| PHA-848125 (Milciclib) | CDK1/Cyclin B | 398 | TrkA | 53 |
| CDK2/Cyclin A | 45 | TrkB | <1000 | |
| CDK4/Cyclin D1 | 160 | TrkC | <1000 | |
| CDK5/p35 | 265 | Kit | <1000 | |
| CDK7/Cyclin H | 150 | Abl | <1000 | |
| PDGFR | <1000 | |||
| TG02 (SB1317) | CDK1 | 9 | JAK2 | - |
| CDK2 | 5 | FLT3 | - | |
| CDK7 | 37 | |||
| CDK9 | 3 |
Data compiled from publicly available sources.[1][2][3][4][5][6] Note: A lower IC50 value indicates greater potency.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. A multi-faceted approach is often employed, combining biochemical assays with cell-based and proteomic methods.
In Vitro Kinase Assay Panel
This method is a foundational technique to determine the potency and selectivity of an inhibitor against a large panel of purified kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a broad spectrum of kinases.
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP or fluorescently labeled ATP analog.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates or fluorescence reader.
-
Scintillation counter (for radiometric assay).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted test compound to the wells. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction. For radiometric assays, this is often done by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Chemical Proteomics (Kinobeads)
This approach allows for the identification of kinase targets and the assessment of inhibitor selectivity in a more physiological context, using cell lysates.
Objective: To identify the protein kinases that bind to an immobilized kinase inhibitor from a complex protein mixture.
Materials:
-
"Kinobeads": Sepharose beads coupled with non-selective kinase inhibitors.
-
Cell or tissue lysate.
-
Test compound.
-
Lysis buffer and wash buffers.
-
Mass spectrometer.
Procedure:
-
Incubate the cell lysate with the test compound at various concentrations.
-
Add the kinobeads to the lysate-compound mixture and incubate to allow for competitive binding of kinases to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
Data Analysis: The degree of binding of each kinase to the beads in the presence of the test compound is compared to a control (no compound). A reduction in binding indicates that the test compound is competing for the kinase's active site. This allows for the determination of the inhibitor's affinity and selectivity across a large portion of the expressed kinome.
Visualizing the Landscape of CDK Inhibition
The CDK-Cyclin Cell Cycle Engine
The following diagram illustrates the central role of CDK-cyclin complexes in driving cell cycle progression, the primary target of the inhibitors discussed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbamate Synthesis: A Green Chemistry Perspective
For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental process, given their prevalence in pharmaceuticals and other advanced materials. However, with a growing emphasis on sustainable chemical manufacturing, the environmental impact of synthetic routes is under intense scrutiny. This guide provides a comparative analysis of four key methods for carbamate synthesis: the traditional phosgene-based route and three greener alternatives employing dimethyl carbonate (DMC), carbon dioxide (CO₂), and oxidative carbonylation. The environmental performance of each route is evaluated using key green chemistry metrics, supported by experimental data and detailed methodologies.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental footprint of each synthesis route, we utilize three widely accepted green chemistry metrics: Atom Economy (AE), E-factor, and Process Mass Intensity (PMI).
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. A higher AE signifies a more efficient process with less waste generation.
-
E-factor: The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a greener process.
The following table summarizes these metrics for the different carbamate synthesis routes. It is important to note that while Atom Economy is a theoretical value, E-factor and PMI are calculated from experimental data and can vary depending on the specific reaction conditions, scale, and purification methods. The data for the phosgene and DMC routes are based on the synthesis of methyl N-phenylcarbamate, providing a direct comparison. For the CO₂ and oxidative carbonylation routes, obtaining precise and comparable experimental mass balance data from literature for the exact same product is challenging. Therefore, while the Atom Economy is calculated, the E-factor and PMI are presented as qualitative assessments based on the typical reagents and solvents used in the provided protocols.
| Synthesis Route | Atom Economy (%) | E-factor | Process Mass Intensity (PMI) |
| Phosgene Route | 52%[1] | 7.7[1] | 8.8[1] |
| Dimethyl Carbonate (DMC) Route | 65%[1] | 22.3[1] | 23.3[1] |
| Carbon Dioxide (CO₂) Route | 81% (theoretical for aniline, CO₂, and methyl iodide) | Moderate to High | Moderate to High |
| Oxidative Carbonylation Route | 98% (theoretical for aniline, CO, and methanol) | High | High |
Note on CO₂ and Oxidative Carbonylation Routes: The E-factor and PMI for these routes are estimated to be in the moderate to high range due to the use of solvents for the reaction and purification, catalysts, and other reagents, which contribute significantly to the overall mass input and waste generation. A precise calculation requires detailed experimental mass balance data which is not consistently available in the cited literature for a direct comparison with the phosgene and DMC routes for methyl N-phenylcarbamate synthesis.
Visualizing the Synthesis Pathways
The following diagram illustrates the logical relationships between the traditional phosgene-based carbamate synthesis and the greener alternatives.
A simplified comparison of traditional versus greener carbamate synthesis pathways.
Detailed Experimental Protocols
Herein, we provide detailed experimental protocols for each of the four key carbamate synthesis routes. These protocols are representative examples found in the literature and are intended to provide a basis for understanding the practical aspects of each method.
Phosgene Route: Synthesis of Methyl Phenylcarbamate
This traditional method involves the reaction of an amine with phosgene or a phosgene derivative like methyl chloroformate.
Materials:
-
Aniline
-
Methyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve aniline (1.0 eq) in dichloromethane in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add methyl chloroformate (1.1 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[2]
-
Quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude methyl phenylcarbamate.[2]
-
The product can be further purified by recrystallization or column chromatography.
Dimethyl Carbonate (DMC) Route: Synthesis of Methyl Phenylcarbamate
This greener alternative utilizes dimethyl carbonate as a less hazardous carbonyl source.
Materials:
-
Aniline
-
Dimethyl Carbonate (DMC)
-
Catalyst (e.g., lead acetate, ytterbium triflate)[2]
-
Methanol (optional co-solvent)
Procedure:
-
Charge a reaction vessel equipped with a magnetic stirrer and a reflux condenser with aniline (1.0 eq), an excess of dimethyl carbonate (acting as both reagent and solvent), and the catalyst.[2]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess dimethyl carbonate and any volatile byproducts under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[2]
Carbon Dioxide (CO₂) Route: Continuous-Flow Synthesis of Carbamates
This route utilizes the abundant and non-toxic carbon dioxide as the C1 building block.
Materials:
-
Amine (e.g., aniline) (1.0 equiv., 4.29 mmol)
-
Alkyl bromide (e.g., butyl bromide) (2.0 equiv., 8.58 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv., 8.58 mmol)
-
Acetonitrile (5 mL)
-
Carbon dioxide (gas)
Procedure (Continuous-Flow):
-
Prepare a solution of the amine, alkyl bromide, and DBU in acetonitrile.[3]
-
Set up a continuous-flow system (e.g., Vapourtec E-series) with a coil reactor heated to 70 °C and a back-pressure regulator set to 3 bar.[3]
-
Pump the reagent mixture through the reactor at a flow rate of 250 µL/min.
-
Simultaneously, introduce carbon dioxide gas at a flow rate of 6.0 mL/min.[3]
-
Collect the product stream over 50 minutes. For many carbamates, this method provides the desired product in high yield without the need for column chromatography.[1]
Oxidative Carbonylation Route: Synthesis of Methyl Phenylcarbamate
This method involves the reaction of an amine, an alcohol, and carbon monoxide in the presence of an oxidant and a catalyst.
Materials:
-
Aniline
-
Methanol
-
Carbon Monoxide (CO)
-
Palladium catalyst (e.g., Pd/C)
-
Promoter (e.g., NaI)
-
Oxidant (e.g., air or pure oxygen)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a high-pressure reactor, combine aniline, methanol, the palladium catalyst, and the promoter.
-
Pressurize the reactor with carbon monoxide and the oxidant.
-
Heat the reaction mixture and stir for the specified reaction time.
-
After cooling and depressurizing the reactor, dilute the reaction mixture with an organic solvent like dichloromethane.
-
Wash the organic layer successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude carbamate.
-
Purify the product by recrystallization or column chromatography if necessary.[2]
Conclusion
The shift from the traditional, hazardous phosgene-based synthesis of carbamates to greener alternatives is a critical step towards a more sustainable chemical industry. While the phosgene route is well-established, its high toxicity and significant waste generation are major deterrents.[2] Greener alternatives utilizing dimethyl carbonate and carbon dioxide offer substantial improvements in terms of safety and environmental impact. The DMC route provides a good balance of being phosgene-free while often requiring milder reaction conditions than CO₂-based methods.[2] The CO₂ routes are particularly attractive due to the use of a renewable and abundant C1 feedstock, although they can sometimes necessitate more demanding reaction conditions.[2] Oxidative carbonylation also presents a viable alternative, but the use of toxic carbon monoxide and often precious metal catalysts requires careful consideration.[2] The optimal choice of synthesis route will ultimately depend on various factors, including the specific target carbamate, reaction scale, and available infrastructure. By understanding the green chemistry metrics and experimental protocols associated with each method, researchers and drug development professionals can make more informed and sustainable choices in their synthetic endeavors.
References
Benchmarking Benzyl (4-aminocyclohexyl)carbamate Hydrochloride: A Comparative Guide for Drug Discovery
For researchers and drug development professionals, identifying versatile chemical moieties is critical to accelerating novel therapeutic design. Benzyl (4-aminocyclohexyl)carbamate hydrochloride, with its distinct structural features, presents potential as a foundational scaffold in two key areas of oncology research: Proteolysis Targeting Chimeras (PROTACs) and Cyclin-Dependent Kinase (CDK) inhibitors. This guide provides a comparative benchmark of this compound against established standards in both domains, supported by detailed experimental protocols and pathway visualizations to inform its potential applications.
Section 1: Application as a PROTAC Linker Moiety
PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) which is essential for ubiquitination and subsequent degradation.[3]
The structure of this compound, featuring a rigid cyclohexane ring, suggests its use as a constituent of a rigid linker. Rigid linkers, which can include cycloalkane structures like cyclohexane or piperidine, can constrain the PROTAC molecule into a more defined conformation, potentially improving binding affinity and reducing off-target effects.[4][5] This contrasts with flexible linkers, most commonly composed of polyethylene glycol (PEG) or simple alkyl chains, which offer greater conformational freedom.[6][7][]
Comparative Data of Linker Scaffolds
The following table presents a hypothetical comparison of key performance indicators for PROTACs constructed with different linker types, including a putative PROTAC incorporating the this compound moiety. The data is illustrative, based on typical performance characteristics of each linker class.
| Linker Type | Example Scaffold | Ternary Complex Stability (KD, nM) | Degradation Potency (DC50, nM) | Plasma Half-life (t1/2, hours) | Cell Permeability (Papp, 10-6 cm/s) |
| Flexible (PEG) | -(PEG)4- | 75 | 50 | 2.5 | >10 |
| Flexible (Alkyl) | -(CH2)8- | 90 | 75 | 4.0 | <5 |
| Rigid (Cyclohexane-based) | Benzyl (4-aminocyclohexyl) carbamate | 45 | 25 | 6.5 | ~7 |
| Rigid (Piperidine-based) | Piperidine-4-carboxamide | 50 | 30 | 6.0 | ~6 |
Experimental Protocols
1. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
-
Methodology:
-
Immobilize the biotinylated E3 ligase (e.g., VHL or Cereblon) on a streptavidin-coated sensor chip.
-
Inject the target protein of interest over the surface to assess non-specific binding.
-
In separate experiments, inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
To measure ternary complex formation, inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Fit the resulting sensorgrams to a suitable binding model to determine the dissociation constant (KD) and cooperativity of the ternary complex.[9]
-
2. In-Cell Ubiquitination Assay
-
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Methodology:
-
Treat cells with the PROTAC at a concentration known to cause degradation. Co-treatment with a proteasome inhibitor like MG132 is recommended to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated proteins and analyze by Western blot using an antibody against ubiquitin. An increase in high-molecular-weight ubiquitin smears indicates successful target ubiquitination.[3]
-
3. Cellular Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of the target protein in cells.
-
Methodology:
-
Plate cells and treat with a dose-response range of the PROTAC for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells, and determine the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 (the concentration at which 50% of the protein is degraded).
-
PROTAC Mechanism of Action
The following diagram illustrates the general workflow of PROTAC-mediated protein degradation.
Caption: Workflow of PROTAC-mediated protein degradation.
Section 2: Application as a Cyclin-Dependent Kinase (CDK) Inhibitor Scaffold
CDK inhibitors are a class of drugs that block the activity of cyclin-dependent kinases, enzymes that are crucial for cell cycle progression.[10][11] Several CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have been approved for the treatment of certain types of breast cancer.[12][13] The cyclohexyl amine core of this compound is a common feature in many kinase inhibitors, suggesting it could serve as a starting point for the development of a novel CDK inhibitor.
Comparative Data of CDK4/6 Inhibitors
This table provides a comparison of this compound, as a hypothetical inhibitor scaffold, against established FDA-approved CDK4/6 inhibitors.
| Compound | Target | Biochemical Potency (IC50, nM) | Cellular Potency (EC50, nM) | Selectivity (CDK4 vs. other CDKs) |
| Palbociclib | CDK4/6 | 11 (CDK4) | 95 | High |
| Ribociclib | CDK4/6 | 10 (CDK4) | 110 | High |
| Abemaciclib | CDK4/6 | 2 (CDK4) | 50 | High |
| Hypothetical Inhibitor from Benzyl (4-aminocyclohexyl)carbamate Scaffold | CDK4/6 | ~30 | ~200 | Moderate (predicted) |
Experimental Protocols
1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CDK enzymes.
-
Methodology:
-
In a 96-well plate, combine the purified recombinant CDK4/Cyclin D complex with a specific substrate (e.g., a fragment of the Retinoblastoma protein, Rb).
-
Add serial dilutions of the test compound.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate at 30°C for a set period.
-
Terminate the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value from the dose-response curve.[14]
-
2. Cell-Based Proliferation Assay
-
Objective: To measure the effect of the CDK inhibitor on the proliferation of cancer cell lines.
-
Methodology:
-
Seed a cancer cell line known to be dependent on CDK4/6 activity (e.g., MCF-7 breast cancer cells) in 96-well plates.
-
After cell attachment, treat with a range of concentrations of the test compound for 72 hours.
-
Assess cell proliferation using a DNA-based assay (e.g., CyQUANT) to avoid artifacts from changes in cell size that can occur with metabolic assays (like MTT).[15][16]
-
Determine the EC50 value, the concentration that inhibits cell proliferation by 50%.
-
3. Target Engagement Assay (NanoBRET™)
-
Objective: To confirm that the compound binds to its intended CDK target within living cells.
-
Methodology:
-
Use cells engineered to express a CDK-NanoLuc® luciferase fusion protein.
-
Add a fluorescent tracer that binds to the CDK's active site, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Treat the cells with the test compound, which will compete with the tracer for binding to the CDK.
-
Measure the decrease in the BRET signal to quantify the compound's affinity for the CDK target inside the cell.[17][18]
-
Cell Cycle Regulation by CDKs
The diagram below illustrates the role of CDK4/6 in the G1/S phase transition of the cell cycle, the point at which CDK inhibitors exert their effect.
Caption: Regulation of the G1/S cell cycle checkpoint by CDK4/6.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. CDK Inhibitors and FDA: Approved and Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. komen.org [komen.org]
- 14. benchchem.com [benchchem.com]
- 15. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Quantifying CDK inhibitor selectivity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan
The proper disposal of Benzyl (4-aminocyclohexyl)carbamate hydrochloride is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, addressing both its carbamate and hydrochloride components.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: In the case of dust or aerosol generation, a NIOSH-approved respirator is necessary.[1]
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1]
Disposal Strategy: A Two-Fold Approach
The disposal of this compound involves a two-step chemical treatment process to address both the carbamate functional group and the hydrochloride salt. This process includes:
-
Alkaline Hydrolysis: To break down the carbamate linkage.
-
Neutralization: To neutralize the hydrochloride salt and the resulting alkaline solution.
The final treated waste must be collected and disposed of as hazardous waste through an approved waste management facility.[1][2][3]
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the chemical treatment of this compound. Note that these are recommended starting points and may require optimization based on the specific concentration and volume of the waste.
| Parameter | Value | Notes |
| Alkaline Hydrolysis | ||
| Reagent | Potassium Hydroxide (KOH) | A strong base to facilitate hydrolysis. |
| Solvent | 95% Ethanol | To dissolve the carbamate. |
| KOH Concentration | 2 M in 95% Ethanol | |
| Reaction Temperature | Reflux (approx. 78-80°C) | To accelerate the hydrolysis reaction. |
| Reaction Time | 24 hours | Recommended time for complete hydrolysis. |
| Neutralization | ||
| Reagent | Sodium Bicarbonate (NaHCO₃) | A weak base to safely neutralize the solution. |
| Target pH | 6.0 - 8.0 | Ensure the final solution is near neutral. |
Detailed Experimental Protocol for Disposal
This protocol is designed for the treatment of small laboratory quantities of this compound waste.
Materials:
-
This compound waste
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
pH paper or pH meter
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and stir plate
-
Appropriate hazardous waste container
Procedure:
Part 1: Alkaline Hydrolysis
-
Dissolution: In a chemical fume hood, dissolve the this compound waste in 95% ethanol in a round-bottom flask equipped with a stir bar.
-
Addition of Base: Slowly add a 2 M solution of potassium hydroxide in 95% ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with stirring for 24 hours to ensure complete hydrolysis of the carbamate. The expected hydrolysis products are benzyl alcohol, 4-aminocyclohexanol, and potassium carbonate.
-
Cooling: After 24 hours, turn off the heat and allow the mixture to cool to room temperature.
Part 2: Neutralization
-
pH Check: Carefully check the pH of the cooled solution using pH paper or a calibrated pH meter. The solution will be strongly basic.
-
Neutralize: Slowly add a saturated solution of sodium bicarbonate or solid sodium bicarbonate in small portions while stirring. This will neutralize the excess potassium hydroxide and the amine hydrochloride. Be cautious as this may cause gas evolution (carbon dioxide).
-
Final pH Adjustment: Continue adding sodium bicarbonate until the pH of the solution is between 6.0 and 8.0.
Part 3: Waste Collection and Disposal
-
Labeling: Clearly label a hazardous waste container with "Hazardous Waste: Hydrolyzed and Neutralized this compound" and list the contents (ethanol, water, benzyl alcohol, 4-aminocyclohexanol, and salts).
-
Collection: Transfer the treated solution into the labeled hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not pour the treated or untreated waste down the drain. [2][3]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Benzyl (4-aminocyclohexyl)carbamate Hydrochloride
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling Benzyl (4-aminocyclohexyl)carbamate hydrochloride. The following procedures are based on available data for the free base, Benzyl (trans-4-aminocyclohexyl)carbamate, and structurally similar compounds due to the absence of a comprehensive Safety Data Sheet (SDS) for the hydrochloride salt.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound and its analogs.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and dust particles. Similar compounds are known to cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. Carbamates can be absorbed through the skin. |
| Body Protection | A standard laboratory coat is required. For larger quantities or instances with a significant risk of spillage, a chemical-resistant apron or coveralls should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | Avoids inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] |
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed.[3] | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth. Do NOT induce vomiting.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | IF ON SKIN: Wash with plenty of soap and water.[1][5] If skin irritation occurs: Get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent, stir bar).
2. Weighing:
-
Place a piece of weigh paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.
-
Record the exact weight.
3. Solution Preparation:
-
Place a stir bar in a beaker of the appropriate size.
-
Add the desired solvent to the beaker.
-
Slowly add the weighed this compound to the solvent while stirring.
-
Ensure the compound is fully dissolved before proceeding with the experimental work.
4. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.
-
Containerization:
-
Collect all solid waste contaminated with the compound (e.g., gloves, pipette tips, weighing paper) in a designated, leak-proof hazardous waste container.
-
Collect all liquid waste containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.
-
-
Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Spill Cleanup Protocol
In the event of a small spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
